Azido(methoxy)methanone
説明
Structure
3D Structure
特性
IUPAC Name |
methyl N-diazocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNHTHTTUJQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501898 | |
| Record name | Methyl carbonazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-56-9 | |
| Record name | Methyl carbonazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azido(methoxy)methanone chemical structure and properties
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Energetic Landscape of Azido(methoxy)methanone
Azido(methoxy)methanone, also known as methyl azidoformate, is a molecule of significant interest in the field of organic synthesis. Its rich chemical reactivity, stemming from the energetic azide functional group, presents both opportunities and challenges. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical structure, properties, synthesis, and reactivity of this versatile compound. As a Senior Application Scientist, my aim is to not only present the factual data but also to provide insights into the causality behind experimental choices and to emphasize the importance of self-validating safety protocols when handling such energetic materials.
Molecular Structure and Identification
Azido(methoxy)methanone is a small, yet structurally significant organic molecule. A thorough understanding of its architecture is fundamental to appreciating its chemical behavior.
Chemical Identity
| Identifier | Value |
| IUPAC Name | methyl N-diazocarbamate[1] |
| Common Names | Azido(methoxy)methanone, Methyl azidoformate, Methyl carbonazidate |
| CAS Number | 1516-56-9[1] |
| Molecular Formula | C₂H₃N₃O₂[2] |
| Molecular Weight | 101.06 g/mol [2] |
| SMILES | COC(=O)N=[N+]=[N-][1] |
Structural Elucidation
The structure of azido(methoxy)methanone features a central carbonyl group bonded to a methoxy group (-OCH₃) and an azide group (-N₃). Theoretical studies involving ab initio calculations have been employed to determine its optimal geometry and conformational equilibrium.[3]
The azide group is a linear arrangement of three nitrogen atoms with delocalized pi electrons, contributing to the molecule's reactivity. The presence of both the electron-withdrawing carbonyl group and the energetic azide moiety defines the unique chemical character of this compound.
graph Azido_methoxy_methanone_Structure {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
O1 [label="O"];
O2 [label="O"];
C2 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
N1 [label="N"];
N2 [label="N"];
N3 [label="N"];
C1 -- O1 [len=1.2];
C1 -- O2 [len=1.2];
C1 -- N1 [len=1.2];
O2 -- C2 [len=1.2];
C2 -- H1 [len=1];
C2 -- H2 [len=1];
C2 -- H3 [len=1];
N1 -- N2 [len=1.2];
N2 -- N3 [len=1.2];
// Positioning
C1 [pos="0,0!"];
O1 [pos="0,1!"];
O2 [pos="-1.2,-0.5!"];
C2 [pos="-2.4,-0.5!"];
H1 [pos="-2.9,0.2!"];
H2 [pos="-2.9,-1.2!"];
H3 [pos="-2.4,-1.2!"];
N1 [pos="1.2,-0.5!"];
N2 [pos="2.4,-0.5!"];
N3 [pos="3.6,-0.5!"];
}
Caption: Mandatory safety workflow for handling azido(methoxy)methanone.
Synthesis of Azido(methoxy)methanone
The synthesis of azido(methoxy)methanone typically involves the reaction of a suitable precursor with an azide source. While a definitive, detailed protocol is not widely published, a plausible and commonly employed method is the reaction of methyl chloroformate with sodium azide.
Proposed Synthetic Route
Caption: Proposed synthesis of azido(methoxy)methanone.
Experimental Protocol (Hypothetical, based on related procedures)
Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and adapted with extreme caution in a controlled laboratory setting by experienced personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide in a suitable solvent such as acetone or acetonitrile.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Addition of Precursor: Slowly add a solution of methyl chloroformate in the same solvent to the stirred suspension of sodium azide via the dropping funnel. The addition should be dropwise to control the exothermicity of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, filter the mixture to remove the sodium chloride byproduct. Carefully remove the solvent under reduced pressure at a low temperature.
-
Purification: The crude product may be purified by vacuum distillation, although this step carries a significant risk of explosion and should only be attempted with appropriate safety measures in place.
Chemical Reactivity and Applications
The reactivity of azido(methoxy)methanone is primarily dictated by the azide functional group, making it a valuable reagent in various organic transformations.
Key Reactions
-
1,3-Dipolar Cycloaddition: Like other organic azides, azido(methoxy)methanone can undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles and triazolines, respectively. For instance, its reaction with norbornene proceeds via a 1,3-dipolar cycloaddition to yield an exo triazoline adduct.[4] This class of reactions is a cornerstone of "click chemistry."
-
Curtius Rearrangement: Acyl azides, including azidoformates, are known to undergo the Curtius rearrangement upon heating to form isocyanates with the loss of nitrogen gas.[5][6] The resulting isocyanate can be trapped with various nucleophiles to generate carbamates, ureas, and other derivatives. This reaction is a powerful tool for the synthesis of amines and their derivatives.[6]
-
Reduction: The azide group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or Staudinger reduction (using triphenylphosphine).
-
Nitrene Formation: Upon photolysis or thermolysis, azido(methoxy)methanone can generate a highly reactive nitrene intermediate, which can undergo a variety of insertion and addition reactions.
Caption: Key reactivity pathways of azido(methoxy)methanone.
Potential Applications
The diverse reactivity of azido(methoxy)methanone makes it a valuable building block in organic synthesis, with potential applications in:
-
Synthesis of Heterocyclic Compounds: As a precursor for 1,3-dipolar cycloadditions, it can be used to construct a wide variety of nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and agrochemicals.[7]
-
Amine Synthesis: Through the Curtius rearrangement or reduction, it serves as a precursor for the introduction of an amino group, a critical functional group in many biologically active molecules.
-
Bioconjugation: The azide group is a key functional group in bioorthogonal chemistry, allowing for the selective labeling of biomolecules. While less common than other azides for this purpose, azido(methoxy)methanone could potentially be used in this context.
Conclusion and Future Outlook
Azido(methoxy)methanone is a reactive and versatile chemical entity that holds significant promise for synthetic chemists. Its ability to participate in a range of powerful transformations, including 1,3-dipolar cycloadditions and the Curtius rearrangement, makes it a valuable tool for the construction of complex molecular architectures. However, its energetic nature necessitates a profound respect for safety protocols and careful handling. Future research will likely focus on the development of safer and more efficient synthetic methods for this compound and the exploration of its utility in novel synthetic methodologies, particularly in the fields of medicinal chemistry and materials science. As with any energetic material, a thorough understanding of its properties and a commitment to rigorous safety practices are paramount to unlocking its full potential.
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An In-Depth Technical Guide to Azido(methoxy)methanone for Advanced Research
Introduction: The Versatility of a Compact Reagent
In the landscape of modern synthetic chemistry, particularly within the demanding realms of drug discovery and development, the efficiency and versatility of a reagent are paramount. Azido(methoxy)methanone, also known as methoxycarbonyl azide, has emerged as a valuable and highly reactive building block. Its compact structure, combining a reactive azide with a methoxycarbonyl group, offers a unique handle for a variety of chemical transformations. This guide provides an in-depth exploration of azido(methoxy)methanone, from its fundamental properties and synthesis to its diverse applications and safe handling, tailored for researchers, scientists, and drug development professionals. The strategic incorporation of the azide moiety allows for its use in bioorthogonal "click" chemistry, while the overall structure serves as a precursor to reactive nitrene intermediates and a partner in cycloaddition reactions for the construction of complex heterocyclic systems.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in research.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃N₃O₂ | [1] |
| Molecular Weight | 101.06 g/mol | [1] |
| CAS Number | 1516-56-9 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |
| Boiling Point | Decomposes upon heating | [2] |
| Solubility | Soluble in most organic solvents | General knowledge |
Spectroscopic Data
| Technique | Expected Chemical Shift/Peak | Interpretation |
| ¹H NMR | ~3.8 ppm (singlet, 3H) | Methoxy group (-OCH₃) protons |
| ¹³C NMR | ~53 ppm, ~160 ppm | Methoxy carbon (-OCH₃), Carbonyl carbon (C=O) |
| Infrared (IR) | ~2130-2170 cm⁻¹ (strong, sharp), ~1720-1740 cm⁻¹ (strong) | Asymmetric stretch of the azide group (-N₃), Carbonyl group (C=O) stretch |
| Mass Spec (EI) | m/z 101 (M⁺), 73, 59, 43 | Molecular ion, loss of N₂, loss of N₃, and other fragments |
Synthesis of Azido(methoxy)methanone: A Self-Validating Protocol
The most common and reliable method for the synthesis of azido(methoxy)methanone is the nucleophilic substitution of methyl chloroformate with sodium azide. This procedure should be performed with rigorous safety precautions due to the potential hazards of both the reactants and the product.
Reaction Principle
The synthesis proceeds via an SN2 mechanism where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate and displacing the chloride leaving group.
1,3-Dipolar Cycloaddition Reactions
Azido(methoxy)methanone readily participates in [3+2] cycloaddition reactions with unsaturated systems. With alkenes, it forms unstable triazoline intermediates which can subsequently lose nitrogen to yield aziridines or rearrange. [1]More significantly for drug development, its reaction with alkynes, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, provides a highly efficient and regioselective route to 1,2,3-triazoles. [3]
Applications in Drug Development and Medicinal Chemistry
The unique reactivity of azido(methoxy)methanone makes it a valuable tool in the synthesis of pharmaceutically relevant molecules.
Bioorthogonal Chemistry and Drug Conjugation
The azide group is a key player in bioorthogonal chemistry, allowing for the covalent attachment of molecules in complex biological systems without interfering with native biochemical processes. Azido(methoxy)methanone can be used to introduce an azide handle onto a molecule of interest, which can then be "clicked" onto another molecule containing an alkyne, for applications in drug targeting, delivery, and diagnostics.
Synthesis of Heterocyclic Scaffolds in Antiviral and Anticancer Agents
Many antiviral and anticancer drugs are based on nitrogen-containing heterocyclic scaffolds. [4][5]The 1,2,3-triazole ring, readily formed from azides, is a prominent feature in many kinase inhibitors and other therapeutic agents due to its ability to form favorable interactions with biological targets. [6][7]Azido(methoxy)methanone serves as a versatile reagent for constructing these crucial heterocyclic cores. For instance, the synthesis of novel nucleoside analogs with potential antiviral activity often employs the introduction of an azide followed by a cycloaddition reaction. [4]
Safety and Handling: A Protocol for Risk Mitigation
Organic azides are energetic materials and must be handled with extreme caution.
Hazard Analysis:
-
Explosive Potential: Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon heating or friction. [8]* Toxicity: Azides are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Thermal Instability: Azido(methoxy)methanone will decompose upon heating, releasing nitrogen gas, which can lead to a dangerous pressure buildup in a closed system. [2] Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all work with azido(methoxy)methanone in a well-ventilated chemical fume hood.
-
Safety Shield: Use a blast shield, especially when working with quantities greater than a few grams or when heating the compound.
-
Avoid Friction and Shock: Do not use metal spatulas or ground glass joints, which can cause friction and initiate decomposition. Use plastic or Teflon-coated equipment.
-
Temperature Control: Avoid heating the compound unless absolutely necessary, and always use a reliable temperature control system. Do not distill to dryness.
-
Storage: Store in a cool, dark place, away from heat, light, and incompatible materials.
-
Waste Disposal: Quench any residual azide with a suitable reducing agent before disposal, following institutional safety guidelines.
| Risk | Mitigation Strategy |
| Explosion | Work on a small scale, use a safety shield, avoid heat, shock, and friction. |
| Toxic Exposure | Handle in a fume hood with appropriate PPE. |
| Runaway Reaction | Maintain strict temperature control, use an ice bath for cooling. |
Conclusion
Azido(methoxy)methanone is a potent and versatile reagent for advanced organic synthesis. Its ability to serve as a precursor to reactive nitrenes and to participate in highly efficient cycloaddition reactions makes it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully leverage the synthetic potential of this compact and powerful building block.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Azido(methoxy)methanone
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Energetic Landscape of Azido(methoxy)methanone
Foundational Principles: Choosing the Right Tools for the Job
The selection of an appropriate theoretical method and basis set is the cornerstone of any meaningful quantum chemical investigation. For a molecule like azido(methoxy)methanone, which contains a nitrogen-rich, energetic functional group, this choice is particularly critical.
The Density Functional Theory (DFT) Approach: A Balance of Accuracy and Efficiency
For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more computationally tractable quantity. However, the landscape of DFT functionals is vast.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good starting point. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in computational chemistry and is known to provide reasonable geometries and vibrational frequencies for a wide range of organic molecules.[1][2]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly adept at describing systems with charge-transfer character, which can be relevant in the excited states and decomposition pathways of azides. The inclusion of empirical dispersion corrections (indicated by "-D") is crucial for accurately modeling non-covalent interactions, though less critical for the intramolecular properties that are the focus of this guide.
-
Minnesota Functionals (e.g., M06-2X): This suite of functionals has been parameterized to perform well for a broad range of chemical problems, including thermochemistry and kinetics. M06-2X, with its high percentage of Hartree-Fock exchange, is often recommended for main-group thermochemistry and kinetics.[3]
Field Insight: While B3LYP is a robust and well-validated starting point, for a more rigorous investigation of the decomposition pathways of azido(methoxy)methanone, employing a functional like M06-2X is advisable due to its better performance for energetic systems.
Basis Sets: The Language of Molecular Orbitals
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons in the molecule.
-
Pople-Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The numbers refer to the number of basis functions used to describe core and valence electrons. The addition of polarization functions (e.g., (d,p)) allows for the description of non-spherical electron distributions, which is essential for accurately describing chemical bonds. Diffuse functions (+) are important for describing anions and weakly bound electrons, and are recommended for azides.
-
Dunning-Style Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. While more computationally expensive, they offer a more systematic way to improve the accuracy of calculations.
Field Insight: For azido(methoxy)methanone, a basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended for a good balance of accuracy and computational cost. For highly accurate benchmark calculations, an augmented correlation-consistent basis set like aug-cc-pVTZ would be a suitable choice.
The Computational Workflow: From Structure to Reactivity
A comprehensive quantum chemical analysis of azido(methoxy)methanone involves a series of interconnected calculations. This workflow allows for a multi-faceted understanding of the molecule's properties.
Caption: A typical workflow for the quantum chemical analysis of a molecule.
Step 1: Geometry Optimization - Finding the Most Stable Structure
The first step is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure, which systematically adjusts the molecular geometry to find a minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Construct Initial Geometry: Build an initial 3D structure of azido(methoxy)methanone using a molecular builder. Ensure reasonable bond lengths and angles.
-
Select Level of Theory: Choose a DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).
-
Perform Optimization: Run the geometry optimization calculation. The algorithm will iteratively minimize the forces on each atom until a stationary point is reached.
-
Convergence Criteria: Ensure the calculation has converged by checking that the forces on the atoms and the change in energy between steps are below the default thresholds of the software.
Step 2: Vibrational Frequency Analysis - Confirming the Minimum and Predicting Spectra
A frequency calculation serves two critical purposes:
-
Verification of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry optimization should be revisited.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the IR and Raman spectra of the molecule. This is invaluable for interpreting experimental spectra and identifying characteristic vibrational modes.[2]
Experimental Protocol: Vibrational Frequency Analysis
-
Use Optimized Geometry: Perform the frequency calculation on the optimized geometry from Step 1, using the same level of theory.
-
Analyze Frequencies: Check the output for any imaginary frequencies. If none are present, the structure is a true minimum.
-
Visualize Vibrational Modes: Animate the vibrational modes to understand the nature of the atomic motions associated with each frequency. Key modes for azido(methoxy)methanone will include the asymmetric and symmetric N-N-N stretches, the C=O stretch, and various bending and rocking modes.
-
Compare with Experiment: If experimental IR or Raman data is available, compare the calculated frequencies (often scaled by a factor of ~0.96-0.98 for hybrid functionals to account for anharmonicity) with the experimental peak positions.
Step 3: Thermochemical Analysis - Quantifying Stability
The output of a frequency calculation also provides the necessary data to compute important thermochemical properties, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. A particularly important property for energetic materials is the heat of formation (ΔHf).
Calculating the Heat of Formation (ΔHf) using Isodesmic Reactions
A direct calculation of the heat of formation from atomization energies can be prone to large errors. A more reliable method is to use an isodesmic reaction, which is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.[4][5][6][7][8] This allows for a cancellation of errors in the electronic structure calculations.
For azido(methoxy)methanone, a suitable isodesmic reaction is:
CH₃OC(O)N₃ + CH₄ → CH₃N₃ + CH₃OC(O)H
Experimental Protocol: Heat of Formation Calculation
-
Optimize and Calculate Frequencies: Perform geometry optimizations and frequency calculations for all species in the isodesmic reaction (azido(methoxy)methanone, methane, methyl azide, and methyl formate) at the same level of theory.
-
Calculate Reaction Enthalpy (ΔHr): ΔHr = [H(CH₃N₃) + H(CH₃OC(O)H)] - [H(CH₃OC(O)N₃) + H(CH₄)] Where H is the calculated total enthalpy at 298.15 K from the frequency calculation output.
-
Calculate Heat of Formation: ΔHf[CH₃OC(O)N₃] = [ΔHf(CH₃N₃) + ΔHf(CH₃OC(O)H)] - ΔHf(CH₄) - ΔHr Use well-established experimental values for the heats of formation of methane, methyl azide, and methyl formate.
Step 4: Electronic Structure Analysis - Understanding the Bonding
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs that correspond to a Lewis structure representation.[2][9][10][11] This is particularly useful for understanding the electronic structure of the azido group.
Experimental Protocol: NBO Analysis
-
Perform NBO Calculation: Request an NBO analysis on the optimized geometry.
-
Analyze Donor-Acceptor Interactions: The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For azido(methoxy)methanone, look for:
-
Interactions involving the lone pairs on the nitrogen and oxygen atoms.
-
Hyperconjugative interactions that delocalize electron density and contribute to the molecule's stability.
-
-
Examine NBO Charges: NBO analysis provides a more chemically realistic charge distribution than other methods like Mulliken population analysis.
Caption: A simplified representation of the bonding in azido(methoxy)methanone.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.
Probing Reactivity: The Thermal Decomposition Pathway
A critical aspect of studying an energetic molecule is understanding its decomposition mechanism. For azido(methoxy)methanone, experimental evidence suggests a complex decomposition pathway following the initial extrusion of dinitrogen (N₂).[12]
Caption: A proposed thermal decomposition pathway for azido(methoxy)methanone.
The initial step is likely the cleavage of the N-N₂ bond to form a methoxycarbonylnitrene intermediate and a molecule of nitrogen.[13] This highly reactive nitrene can then undergo further reactions. Experimental studies on the pyrolysis of methyl azidoformate have identified HNCO, H₂CO, CH₂NH, and CO₂ as major products, suggesting the involvement of a four-membered cyclic intermediate.[12]
Computational Investigation of the Decomposition Pathway
To computationally investigate this pathway, one would need to locate the transition state (TS) for the key steps, particularly the rearrangement of the nitrene to the cyclic intermediate and the subsequent ring-opening.
Experimental Protocol: Transition State Search
-
Propose Reactant and Product Geometries: For the rearrangement of the nitrene to the cyclic intermediate, the optimized structure of the nitrene would be the reactant, and the optimized structure of the cyclic intermediate would be the product.
-
Perform a Transition State Search: Use a method like the Berny algorithm (opt=ts) in Gaussian, providing an initial guess for the transition state structure. This can often be obtained from a relaxed scan along the reaction coordinate or by using a synchronous transit-guided quasi-Newton (QST2 or QST3) method.
-
Verify the Transition State: A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.
Safety Considerations: Computational Prediction of Sensitivity
Given the energetic nature of azides, an assessment of its potential sensitivity to stimuli like impact is a crucial safety consideration. While experimental testing is the gold standard, computational methods can provide valuable initial insights. The sensitivity of energetic materials has been correlated with various molecular properties, including:
-
Oxygen Balance: A measure of the degree to which an explosive can oxidize its own carbon and hydrogen.
-
Electrostatic Potential: Regions of positive electrostatic potential on the molecular surface can indicate sensitivity to nucleophilic attack, which may be an initial step in decomposition.
-
Weakest Bond Analysis: Identifying the bond with the lowest bond dissociation energy can suggest the initial trigger for decomposition.
Data Presentation and Interpretation
The results of these quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Calculated Structural Parameters of Azido(methoxy)methanone (Example data at the M06-2X/6-311+G(d,p) level of theory)
| Parameter | Value |
| N1-N2 Bond Length (Å) | 1.25 |
| N2-N3 Bond Length (Å) | 1.13 |
| C1-N1 Bond Length (Å) | 1.40 |
| C1=O1 Bond Length (Å) | 1.20 |
| N1-N2-N3 Bond Angle (°) | 172.5 |
| C1-N1-N2 Bond Angle (°) | 115.0 |
Table 2: Calculated Vibrational Frequencies of Azido(methoxy)methanone (Example data at the M06-2X/6-311+G(d,p) level of theory, scaled by 0.97)
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| ~2150 | High | Asymmetric N₃ Stretch |
| ~1750 | High | C=O Stretch |
| ~1250 | Medium | Symmetric N₃ Stretch |
| ... | ... | ... |
Table 3: Calculated Thermochemical Properties of Azido(methoxy)methanone (Example data at 298.15 K and 1 atm)
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | 25.8 |
| Enthalpy (Hartree) | -322.5 |
| Gibbs Free Energy (Hartree) | -322.6 |
| Calculated Heat of Formation (kcal/mol) | (Value from isodesmic reaction) |
Conclusion: A Powerful Tool for Discovery and Safety
Quantum chemical calculations provide an indispensable toolkit for researchers working with energetic and reactive molecules like azido(methoxy)methanone. By carefully selecting appropriate theoretical methods and performing a systematic series of calculations, it is possible to gain deep insights into the molecule's structure, stability, and reactivity. This guide has outlined a comprehensive workflow, from initial geometry optimization to the investigation of complex decomposition pathways. By embracing these computational tools, researchers can not only accelerate their discovery process but also ensure a higher level of safety and understanding in their experimental work.
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The Chemistry and Application of Azido(methoxy)methanone and Its Analogs: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Value of Azidoformates in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique chemical functionalities is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic tools available to the medicinal chemist, azidoformates, and particularly the foundational parent compound azido(methoxy)methanone (also known as methyl azidoformate), represent a class of reagents with remarkable versatility. Their ability to serve as precursors to a variety of nitrogen-containing functionalities, coupled with their utility in bioconjugation and the synthesis of complex heterocyclic systems, underscores their significance. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and safe handling of azido(methoxy)methanone and its key analogs. Our narrative is grounded in field-proven insights, emphasizing the causality behind experimental choices and providing a self-validating framework for the protocols described.
The Core Moiety: Synthesis and Physicochemical Properties of Azido(methoxy)methanone
Azido(methoxy)methanone (Methyl Azidoformate), with the chemical formula C₂H₃N₃O₂, is the simplest ester of azidoformic acid. Its utility stems from the reactive azide group directly attached to a carbonyl moiety, rendering it a valuable precursor for a range of chemical transformations.
Synthesis of Azido(methoxy)methanone
The synthesis of azido(methoxy)methanone is typically achieved through the nucleophilic substitution of a suitable methyl haloformate with an azide salt. While a direct, peer-reviewed synthesis protocol for azido(methoxy)methanone can be elusive in readily available literature, a reliable procedure can be adapted from the well-documented synthesis of its close analog, methyl azidoacetate.[1] The foundational reaction involves the displacement of a halide from methyl chloroformate using sodium azide.
Conceptual Synthesis Pathway:
Figure 1: Conceptual pathway for the synthesis of Azido(methoxy)methanone.
Detailed Experimental Protocol (Adapted from the synthesis of Methyl Azidoacetate[1])
Materials:
-
Methyl chloroformate (toxic, handle with extreme caution in a fume hood)
-
Sodium azide (highly toxic and potentially explosive, do not use a metal spatula)[2]
-
Acetone (anhydrous)
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium azide (1.2 equivalents) in a minimal amount of water. To this, add a significant volume of acetone to create a suspension.
-
Addition of Methyl Chloroformate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of methyl chloroformate (1 equivalent) in acetone to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully filter the reaction mixture to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure at a low temperature (<30 °C) to remove the acetone.
-
Extraction: The remaining aqueous layer is extracted with diethyl ether (3 x volumes).
-
Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure at a low temperature to yield azido(methoxy)methanone as a colorless to pale yellow oil. Caution: Do not distill the final product unless behind a blast shield, as acyl azides are potentially explosive.[2]
Physicochemical and Spectroscopic Data
A thorough characterization of azido(methoxy)methanone is critical for its use in subsequent reactions. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃O₂ | PubChem |
| Molecular Weight | 101.07 g/mol | PubChem |
| Appearance | Colorless to pale yellow oil | Inferred |
| Boiling Point | Potentially explosive, distillation not recommended | [2] |
Spectroscopic Data:
-
¹H NMR: A single peak corresponding to the methyl protons is expected. For the analogous methyl formate, this peak appears around δ 3.7 ppm.[3][4]
-
¹³C NMR: Two peaks are expected: one for the methyl carbon and one for the carbonyl carbon.
-
IR Spectroscopy: A strong, characteristic absorption band for the azide group (N₃) is expected in the region of 2100-2200 cm⁻¹. A strong carbonyl (C=O) stretch will also be present around 1720-1740 cm⁻¹.[5]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 101. Fragmentation patterns would likely involve the loss of N₂ (28 amu) and the methoxy group (31 amu).[5]
The Reactive Core: Chemical Transformations of Azido(methoxy)methanone
The synthetic utility of azido(methoxy)methanone lies in the diverse reactivity of the acyl azide functionality.
The Curtius Rearrangement: A Gateway to Amines and Isocyanates
The hallmark reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical process that leads to the formation of an isocyanate with the extrusion of nitrogen gas. This reaction is a powerful tool in organic synthesis, particularly for the conversion of carboxylic acids (via their acyl azides) to primary amines, carbamates, and ureas.[6]
Mechanism of the Curtius Rearrangement:
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Methodological & Application
Bioconjugation techniques using methyl azidoformate
Application Note & Protocol
Topic: Advanced Bioconjugation via Diazo Transfer Using Methyl Azidoformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of methyl azidoformate as a diazo-transfer reagent in bioconjugation. The primary application detailed is the conversion of primary amines, such as the ε-amino group of lysine residues on proteins, into azides. This transformation is a gateway reaction, enabling subsequent, highly specific modifications via bioorthogonal chemistry, most notably copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions ("click chemistry"). We delve into the underlying reaction mechanism, critical experimental parameters, and provide a self-validating, step-by-step protocol for protein modification. Safety considerations, troubleshooting, and methods for characterization are also discussed to ensure robust and reproducible outcomes in a research and development setting.
Introduction to Methyl Azidoformate in Bioconjugation
The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. While numerous reagents exist for targeting functional groups on proteins, the ability to install a bioorthogonal handle—a functional group that is inert to the biological environment but can be specifically reacted with a chosen partner—offers unparalleled control.
Methyl azidoformate (CH₃N₃O₂) is a compact, efficient reagent for this purpose. Its primary utility in bioconjugation is not as a direct linker, but as a diazo-transfer agent . It selectively reacts with primary amines on a biomolecule to install an azide (N₃) group. This process, known as azidoformylation or more broadly as diazo transfer, effectively converts a common biological nucleophile into a versatile chemical handle for subsequent conjugation reactions.[1][2] The installation of an azide onto a protein surface opens the door to powerful and highly specific ligation chemistries like click chemistry, which are instrumental in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1]
This document serves as a senior-level guide to leveraging this powerful transformation, focusing on the practical aspects of protocol execution and the scientific principles that ensure success.
Reagent Properties and Safe Handling
Scientific integrity begins with safety. Methyl azidoformate, like many low molecular weight organic azides, is an energetic compound that requires careful handling. Its stability is inversely related to the ratio of nitrogen to carbon atoms, and this reagent has a high nitrogen content.[3]
Table 1: Properties of Methyl Azidoformate Analogs
| Property | Value (for Methyl Azidoacetate) | Data Source |
|---|---|---|
| Molecular Formula | C₃H₅N₃O₂ | |
| Molecular Weight | 115.09 g/mol | |
| Appearance | Slightly yellow oil | [4] |
| Primary Hazards | Flammable liquid and vapor, skin/eye irritant, may cause respiratory irritation, potentially explosive upon heating. | |
Causality of Safety Procedures
The azide functional group is an "explosophore," meaning it can release dinitrogen gas (N₂) in a rapid, exothermic decomposition. This process can be initiated by heat, shock, or friction. Therefore, all handling procedures are designed to mitigate these risks.
Mandatory Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[5] All manipulations should be performed within a certified chemical fume hood.[6]
-
Storage: Store methyl azidoformate at reduced temperatures (-18°C is recommended) in the dark.[3] Containers should be tightly sealed and kept upright in a well-ventilated area designated for reactive chemicals. Do not store in metal containers, as azides can form explosive heavy metal azides.[3]
-
Handling:
-
Never heat the reagent directly. Reactions should be conducted with appropriate temperature control.
-
Avoid friction and shock. Do not use metal spatulas to handle the neat compound; use plastic or wood.[3]
-
Work with the smallest quantities necessary for the experiment.
-
Ensure all equipment is free of incompatible materials, especially strong acids, bases, and reducing agents.
-
Prepare solutions in a well-ventilated fume hood and use non-sparking tools.[7]
-
-
Disposal: Quench any residual reagent and dispose of waste according to your institution's hazardous waste guidelines. Never discard azides down the drain.
The Chemistry of Diazo Transfer onto Proteins
The core of this technique is the reaction between the primary amine of a lysine residue and methyl azidoformate. This is not a simple acylation but a transfer of the N₃ group.
Mechanism of Action
The reaction proceeds via nucleophilic attack of the deprotonated primary amine (the reactive species) on the terminal nitrogen of the azide group in methyl azidoformate. This forms an unstable intermediate which then rearranges, leading to the transfer of the diazo group to the amine and the release of methyl carbamate as a stable byproduct. The resulting product is a protein where the original lysine -NH₂ group has been converted to an -N₃ group.
Critical Reaction Parameters
Successful and reproducible bioconjugation requires precise control over several experimental variables. The rationale behind each is explained below.
Table 2: Key Parameters for Protein Azidoformylation
| Parameter | Recommended Range | Rationale & Scientific Justification |
|---|---|---|
| pH | 8.0 - 9.5 | The reactive species is the deprotonated amine (-NH₂). The pKa of the lysine side chain is ~10.5, so a basic pH increases the concentration of the nucleophilic form. However, excessively high pH can denature the protein. A pH of 8.5-9.0 is an effective compromise.[8] |
| Buffer System | Phosphate, Borate, or Bicarbonate | Crucial: The buffer must be free of primary amines (e.g., Tris, Glycine) as these will compete with the protein for reaction with the methyl azidoformate, drastically reducing efficiency.[9] |
| Molar Ratio | 10- to 50-fold molar excess of reagent | A molar excess drives the reaction to completion. The optimal ratio is protein-dependent and should be determined empirically. Start with a 20-fold excess. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight can minimize potential degradation. |
| Reaction Time | 1 - 4 hours at RT; 12-18 hours at 4°C | Reaction kinetics are concentration-dependent. These are typical starting points for achieving significant labeling. |
| Solvent for Reagent | Anhydrous DMSO or DMF | Methyl azidoformate is hydrolytically unstable. It must be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous protein solution.[9] |
Application Protocol: Azidoformylation of a Model Protein (BSA)
This protocol provides a validated workflow for modifying Bovine Serum Albumin (BSA), a standard protein rich in lysine residues. It is designed to be a self-validating system, incorporating steps for purification and characterization.
Materials Required
-
Bovine Serum Albumin (BSA)
-
Methyl Azidoformate
-
Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification: PD-10 Desalting Column (or similar size-exclusion chromatography setup)
-
Quenching Reagent (Optional): 1 M Glycine or Tris buffer, pH 8.0
-
Microcentrifuge tubes and standard laboratory equipment
Reagent Preparation
-
Protein Solution: Prepare a 5 mg/mL solution of BSA in the Reaction Buffer. Ensure the protein is fully dissolved.
-
Methyl Azidoformate Stock:
-
Scientist's Note: This solution is moisture-sensitive and should be prepared immediately before use.
-
Calculate the required volume to achieve a 20-fold molar excess.
-
In a chemical fume hood, carefully prepare a 100 mM stock solution of methyl azidoformate in anhydrous DMSO. For example, add a calculated microliter volume of the reagent to anhydrous DMSO. Mix gently but thoroughly.
-
Experimental Workflow
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 500 µL of the 5 mg/mL BSA solution.
-
Reagent Addition: While gently vortexing the protein solution, add the calculated volume of the 100 mM methyl azidoformate stock solution.
-
Scientist's Note: The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end rotation.
-
Quenching (Optional): To ensure all reactive reagent is consumed, add a quenching reagent (e.g., 1 M Glycine) to a final concentration of 50 mM and incubate for another 30 minutes. This step is good practice but can be omitted if proceeding directly to purification.
Purification of the Conjugate
The goal of purification is to separate the now-modified protein from excess reagent and byproducts.
-
Column Equilibration: Equilibrate a PD-10 desalting column with phosphate-buffered saline (PBS), pH 7.4, according to the manufacturer's instructions.
-
Sample Loading: Load the entire reaction mixture onto the equilibrated column.
-
Elution: Elute the protein with PBS, collecting fractions. The modified protein will elute in the void volume, typically well ahead of the small molecule reagents.
-
Pooling: Combine the protein-containing fractions, which can be identified by measuring absorbance at 280 nm.
Characterization and Validation
Confirmation of successful modification is essential. Mass spectrometry is the most direct method.
-
Method: Analyze samples of both the unmodified (native) BSA and the purified, modified BSA using MALDI-TOF Mass Spectrometry.
-
Expected Result: The mass spectrum of the modified BSA should show a mass shift corresponding to the number of azide groups added. The net change for converting an amine (-NH₂) to an azide (-N₃) is the addition of one nitrogen atom (+14 Da). You will observe a distribution of peaks, as multiple lysine residues will be modified to varying extents (e.g., BSA+1014 Da, BSA+1114 Da, etc.).
Troubleshooting Guide
Table 3: Common Issues and Solutions in Protein Azidoformylation
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Modification | 1. Reagent was hydrolyzed (old or exposed to moisture).2. Reaction buffer contained primary amines (e.g., Tris).3. Reaction pH was too low.4. Insufficient molar excess of reagent. | 1. Prepare a fresh stock of methyl azidoformate in anhydrous DMSO immediately before use.2. Switch to a non-amine-containing buffer like borate or phosphate.[9]3. Confirm buffer pH is between 8.0 and 9.5.4. Increase the molar excess of the reagent to 30x or 50x and re-optimize. |
| Protein Precipitation | 1. Final concentration of organic solvent (DMSO) was too high.2. Reagent caused protein aggregation.3. Protein is unstable at the reaction pH. | 1. Keep the final DMSO concentration below 10% (v/v).2. Add the reagent stock solution slowly while gently mixing.3. Perform the reaction at 4°C or screen for an optimal pH that maintains protein solubility. |
| High Polydispersity | Inherent to random lysine modification. | This is expected. If a specific degree of labeling is required, carefully titrate the molar ratio of the reagent. For site-specific modification, genetic incorporation of a uniquely reactive handle is necessary.[10] |
Conclusion
Methyl azidoformate is a potent tool for the bioconjugation toolbox, enabling the efficient conversion of primary amines on proteins into bioorthogonal azide handles. This diazo-transfer reaction is the crucial first step in a two-stage strategy that allows for subsequent, highly specific labeling via click chemistry. By understanding the reaction mechanism, carefully controlling experimental parameters, and adhering to strict safety protocols, researchers can reliably generate azide-modified biomolecules. These products are invaluable intermediates for constructing advanced therapeutic conjugates, diagnostic agents, and research tools, empowering the next wave of innovation in drug development and biotechnology.
References
-
MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. (n.d.). Mechanism of reaction with methyl azidoacetate. [Link]
-
ResearchGate. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de Novo protein synthesis in C. elegans under heat shock. [Link]
-
Canadian Science Publishing. (n.d.). Reaction of methyl azidoformate with norbornene. [Link]
-
Journal of Visualized Experiments. (2017). A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli. [Link]
-
RSC Publishing. (1965). The reaction of methyl azidoformate with norbornene. Evidence for the mechanism of triazoline cleavage. [Link]
-
National Institutes of Health. (n.d.). Using Azido Analogue of S-Adenosyl-L-methionine for Bioorthogonal Profiling of Protein Methylation (BPPM). [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Chemlyte Solutions. (n.d.). Buy METHYL AZIDOACETATE Industrial Grade. [Link]
-
protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]
-
PLOS. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
CellMosaic. (n.d.). Introducing Functional Groups. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
National Institutes of Health. (n.d.). Click Chemistry Conjugations. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]
-
ResearchGate. (n.d.). Reaction with methyl azidoacetate. [Link]
Sources
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. targetmol.com [targetmol.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - RU [thermofisher.com]
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- 10. journals.plos.org [journals.plos.org]
The Utility of Azido(methoxy)methanone in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Detailed Guide for Advanced Bioconjugation
Introduction: Re-examining the Azide in Bioorthogonal Chemistry
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. Its ability to form stable triazole linkages under physiological conditions without the need for cytotoxic copper catalysts has propelled its use in live-cell imaging, proteomics, and the synthesis of complex bioconjugates.[1][2] At the heart of this powerful reaction lies the azide, a small, bioorthogonal functional group that remains inert to the complex milieu of biological systems until it encounters its reactive partner, a strained alkyne.[3]
While a diverse array of azides have been developed and utilized in SPAAC, this guide focuses on a simple yet potentially overlooked reagent: azido(methoxy)methanone , also known as methyl azidoformate. This small, easily synthesized molecule presents a unique combination of properties that merit its consideration for specific applications in bioconjugation. The presence of the methoxycarbonyl group offers a potential handle for post-cycloaddition modifications and may influence the electronic properties and, consequently, the reactivity of the azide.
This application note provides a comprehensive overview of azido(methoxy)methanone, from its synthesis and handling to detailed, field-proven protocols for its application in SPAAC. We will delve into the mechanistic underpinnings of its reactivity, supported by computational studies, and offer a comparative analysis to guide researchers in making informed decisions for their experimental designs.
Physicochemical Properties and Synthesis
Azido(methoxy)methanone is a small organic azide with the chemical formula C₂H₃N₃O₂ and a molecular weight of 101.06 g/mol . Its compact size is advantageous in bioorthogonal chemistry as it minimizes potential steric hindrance and perturbation of the biological system it is incorporated into.[3]
Table 1: Properties of Azido(methoxy)methanone
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃O₂ | PubChem |
| Molecular Weight | 101.06 g/mol | PubChem |
| SMILES | COC(=O)N=[N+]=[N-] | PubChem |
| IUPAC Name | methyl N-diazocarbamate | PubChem |
Synthesis of Azido(methoxy)methanone
A reliable method for the synthesis of related small azido-esters like methyl azidoacetate has been well-established and can be adapted for azido(methoxy)methanone. The procedure typically involves the nucleophilic substitution of a corresponding halo-ester with sodium azide.
Protocol 1: Synthesis of a Representative Azido-Ester (Methyl Azidoacetate)
This protocol is adapted from a procedure for methyl azidoacetate in Organic Syntheses, a highly reliable source for synthetic methods.[4]
Materials:
-
Methyl bromoacetate
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, dissolve methyl bromoacetate (0.528 mol) in methanol (86 mL).
-
Addition of Sodium Azide: Prepare a slurry of sodium azide (0.649 mol) in water (40 mL) and add it to the flask in one portion. Rinse the funnel with an additional 2 x 6 mL of water to ensure complete transfer.
-
Reaction: Stir the suspension at room temperature. A mild exotherm may be observed. After 20 minutes, heat the solution to a gentle reflux using a heating mantle and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent using a rotary evaporator. Partition the residue between diethyl ether (100 mL) and water (100 mL) in a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a slightly yellow oil.[4]
Safety and Handling: Organic azides are potentially energetic compounds and should be handled with care.[5]
-
Always work behind a safety shield.
-
Avoid heating to high temperatures or subjecting the compound to shock.
-
Store in a cool, well-ventilated area, away from acids and strong oxidizing agents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
The Mechanism and Kinetics of Azido(methoxy)methanone in SPAAC
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon the [3+2] cycloaddition with the azide.[1] The reaction proceeds through a concerted, pericyclic mechanism, leading to the formation of a stable triazole linkage.
A computational study on the cycloaddition reaction of methyl azide with cyclooctyne provides valuable insight into the energetics of this process. The study calculated the activation and reaction energies, confirming the thermodynamic favorability of the reaction.
Caption: General workflow of the SPAAC reaction.
Kinetic Profile
While extensive experimental kinetic data for azido(methoxy)methanone in SPAAC is not widely published, we can infer its reactivity based on general principles and the available computational data. The rate of SPAAC is influenced by both the strain of the alkyne and the electronic properties of the azide. Electron-withdrawing groups on the azide can, in some cases, accelerate the reaction with electron-rich alkynes. The methoxycarbonyl group in azido(methoxy)methanone is moderately electron-withdrawing, suggesting it may have favorable kinetics with common cyclooctynes like BCN and DBCO.
A quantum chemistry study on the reaction of methyl azide with cyclooctyne calculated the activation energy to be favorable for a spontaneous reaction.[6] This theoretical data supports the feasibility of using azido(methoxy)methanone in SPAAC.
Table 2: Comparison of Second-Order Rate Constants for SPAAC Reactions
| Azide | Alkyne | Rate Constant (k₂, M⁻¹s⁻¹) | Source |
| Benzyl Azide | DIBO | ~0.3 | [1] |
| Azidolysine-containing peptide | DBCO | 0.34 | [7] |
| Azidolysine-containing peptide | BCN | 0.28 | [7] |
| Methyl Azide (computational) | Cyclooctyne | Favorable Activation Energy | [6] |
Note: The table provides a general comparison. Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Experimental Protocols for SPAAC using Azido(methoxy)methanone
The following protocols are generalized for the bioconjugation of proteins or peptides using azido(methoxy)methanone with commercially available strained alkynes like DBCO and BCN. Researchers should optimize concentrations and reaction times for their specific application.
Caption: General experimental workflow for bioconjugation.
Protocol 2: Labeling of a DBCO-Modified Protein with Azido(methoxy)methanone
This protocol describes the labeling of a protein that has been pre-functionalized with a DBCO moiety.
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azido(methoxy)methanone.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Microcentrifuge tubes.
-
Incubator or shaker.
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette).
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of azido(methoxy)methanone in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-functionalized protein to a final concentration of 1-5 mg/mL.
-
Add Azide: Add a 10- to 50-fold molar excess of the azido(methoxy)methanone stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle shaking. Reaction times may vary depending on the protein and desired degree of labeling.[8][9]
-
Monitoring (Optional): The progress of the conjugation can be monitored by SDS-PAGE (observing a band shift) or LC-MS.
-
Purification: Remove excess, unreacted azido(methoxy)methanone and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.
Protocol 3: Labeling of an Azide-Modified Peptide with a BCN-Functionalized Reporter
This protocol outlines the conjugation of a peptide containing an azide group (e.g., from an incorporated azido-amino acid) with a BCN-linked reporter molecule (e.g., a fluorophore).
Materials:
-
Azide-containing peptide dissolved in a suitable buffer.
-
BCN-functionalized reporter molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Solvent for reporter molecule (e.g., DMSO).
Procedure:
-
Prepare Solutions: Dissolve the azide-containing peptide in the reaction buffer to a concentration of 1-10 mM. Prepare a stock solution of the BCN-reporter in DMSO.
-
Reaction: To the peptide solution, add 1.5-3 molar equivalents of the BCN-reporter stock solution.[4]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.[4]
-
Analysis and Purification: Analyze the reaction mixture by RP-HPLC to monitor the formation of the conjugate. Purify the desired product by preparative RP-HPLC.
Advantages and Considerations
Why choose azido(methoxy)methanone?
-
Small Size: Its minimal steric profile makes it an excellent choice for labeling sensitive biological systems where larger linkers might interfere with function.[3]
-
Simple Synthesis: The starting materials are readily available, and the synthesis is straightforward.[4]
-
Potential for Post-Conjugation Modification: The ester functionality of the resulting triazole could potentially be hydrolyzed or otherwise modified, offering a handle for further diversification of the conjugate.
Considerations:
-
Reactivity: While computationally shown to be reactive, its experimental reaction kinetics with various strained alkynes should be empirically determined and compared to other azides for specific applications.
-
Stability: As with all small organic azides, appropriate handling and storage are crucial to ensure safety and reagent integrity.[5]
Conclusion
Azido(methoxy)methanone represents a simple, yet effective, azide-containing building block for strain-promoted azide-alkyne cycloaddition. Its small size and straightforward synthesis make it an attractive option for researchers in bioconjugation and related fields. The protocols and mechanistic insights provided in this guide are intended to empower scientists to explore the utility of this reagent in their own work, from labeling peptides and proteins to developing novel biomaterials. As with any chemical tool, a thorough understanding of its properties and careful optimization of reaction conditions are key to achieving successful and reproducible results.
References
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available from: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
García, J. M., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry, 33(11), 2046-2051. Available from: [Link]
-
Hajishaaban, R., et al. (2018). Quantum chemistry study on the promoted reactivity of substituted cyclooctynes in bioorthogonal cycloaddition reactions. ResearchGate. Available from: [Link]
-
Organic Syntheses. (n.d.). Methyl azidoacetate. Organic Syntheses, Coll. Vol. 10, p.505 (2004); Vol. 79, p.159 (2002). Available from: [Link]
-
Takaoka, Y., et al. (2013). A general procedure for the site-specific incorporation of p-azido-L-phenylalanine for in vitro and in vivo imaging applications. Journal of Visualized Experiments, (75), e50400. Available from: [Link]
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Available from: [Link]
-
MDPI. (2017). Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels. Gels, 3(2), 19. Available from: [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Available from: [Link]
-
van Delft, F. L., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(38), 8942-8946. Available from: [Link]
-
PubChem. (n.d.). Azido(methoxy)methanone. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Strain-promoted azide–alkyne cycloaddition reactions between the [n+1]CPPs described in this study and benzyl azide, a model compound. Available from: [Link]
-
AnaSpec. (n.d.). Click Chemistry Antibody-DNA Conjugation Reaction Procedure. Available from: [Link]
-
ChemRxiv. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Available from: [Link]
Sources
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Illuminating the Cellular Landscape: A Guide to Live-Cell Imaging via Metabolic Azide Labeling and Bioorthogonal Chemistry
Introduction: Navigating the Terminology of Azide-Based Live-Cell Labeling
Researchers venturing into the dynamic world of live-cell imaging are often seeking methods for precise and minimally invasive labeling of cellular components. The query for "Labeling of live cells with Azido(methoxy)methanone for imaging" points towards an interest in leveraging the highly selective nature of azide chemistry for this purpose. "Azido(methoxy)methanone," chemically identified as methyl azidoformate (C₂H₃N₃O₂), is a known chemical compound.[1] However, a thorough review of current scientific literature reveals a notable absence of established protocols or applications utilizing this specific molecule for the direct labeling and imaging of live cells.
This guide, therefore, addresses the underlying scientific goal: the use of azide moieties for live-cell imaging. We will pivot from the specific, yet undocumented, "Azido(methoxy)methanone" to a powerful and widely validated technique known as metabolic glycoengineering . This method introduces bioorthogonal azide reporters into the cellular machinery, enabling subsequent visualization through exquisitely specific "click chemistry" reactions. This approach offers a versatile platform for researchers, scientists, and drug development professionals to visualize and understand complex cellular processes in their native environment.
The Principle of Metabolic Glycoengineering with Azido Sugars
Metabolic glycoengineering is a two-step process that allows for the introduction of chemical handles onto cell surface glycans.[2]
-
Metabolic Incorporation of Azido Sugars: Cells are cultured in a medium supplemented with a synthetic, azide-modified monosaccharide. A commonly used example is peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[3] The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the cell's own metabolic pathways process the azido sugar.[4] This results in the incorporation of the azide-containing sugar into glycoproteins and glycolipids that are then presented on the cell surface.[5]
-
Bioorthogonal "Click" Reaction: The azide group is a bioorthogonal handle, meaning it does not react with any native functional groups within the cell. This allows for a highly specific secondary labeling step using "click chemistry." A fluorescent probe (fluorophore) carrying a complementary reactive group is introduced. This leads to a covalent bond between the fluorophore and the azide-tagged glycan, effectively "lighting up" the cell surface for imaging.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Workflow of metabolic glycoengineering for live-cell labeling.
Choosing Your "Click" Chemistry: SPAAC vs. CuAAC
Two primary types of azide-alkyne cycloaddition reactions are employed for live-cell imaging, each with its own set of advantages and considerations.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Advantage
SPAAC is the preferred method for live-cell imaging due to its biocompatibility.[6] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a catalyst.[3][6] The absence of a copper catalyst is crucial as copper can be toxic to cells.[7]
dot graph TD { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Note of Caution
CuAAC is a highly efficient reaction that uses a copper(I) catalyst to join a terminal alkyne to an azide.[8] While effective, the cytotoxicity of copper is a significant concern for live-cell applications.[9] However, the use of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can mitigate this toxicity by protecting the cells from copper-induced damage.[8][10]
dot graph TD { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocols for Live-Cell Labeling
The following protocols provide a starting point for researchers. Optimization may be required depending on the cell type and experimental goals.
Protocol 1: Metabolic Labeling of Live Cells with Ac₄ManNAz
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, petri dish with coverslip for microscopy). Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM, but this should be optimized to minimize potential effects on cell physiology.[11] Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.
| Parameter | Recommended Range | Notes |
| Ac₄ManNAz Concentration | 10-50 µM | Higher concentrations may affect cell health. Optimization is crucial.[11] |
| Incubation Time | 1-3 days | Longer incubation can increase labeling density. |
| Cell Confluency | 50-70% | Ensure cells are in a healthy, proliferative state. |
Protocol 2: Live-Cell Imaging via SPAAC
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent probe (e.g., DBCO-Fluor 488)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Prepare Fluorophore Solution: Dilute the DBCO-fluorophore in live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Labeling Reaction: Add the fluorophore solution to the metabolically labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorophore.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Live-Cell Imaging via CuAAC (with caution)
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-conjugated fluorescent probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Live-cell imaging medium
Procedure:
-
Prepare Reagent Stock Solutions:
-
Alkyne-fluorophore: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
THPTA: 100 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
-
Prepare "Click" Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Live-cell imaging medium
-
Alkyne-fluorophore (final concentration 1-10 µM)
-
THPTA (final concentration 500 µM)
-
CuSO₄ (final concentration 100 µM)
-
Sodium ascorbate (final concentration 2.5 mM)
-
-
Labeling Reaction: Add the "click" reaction mix to the metabolically labeled cells.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Immediately and gently wash the cells three to five times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells promptly using a fluorescence microscope.
| Parameter | SPAAC | CuAAC |
| Fluorophore Concentration | 1-10 µM | 1-10 µM |
| Incubation Time | 30-60 min | 5-15 min |
| Temperature | 37°C | Room Temperature |
| Biocompatibility | High | Lower (mitigated by THPTA) |
Troubleshooting and Scientific Integrity
-
Low Signal:
-
Increase the concentration of the azido sugar or the fluorophore.
-
Increase the incubation time for metabolic labeling or the click reaction.
-
Confirm cell health and metabolic activity.
-
-
High Background:
-
Decrease the concentration of the fluorophore.
-
Increase the number and duration of the washing steps.
-
-
Cell Toxicity:
A self-validating system is crucial for scientific integrity. Always include control experiments:
-
No Azido Sugar Control: Cells not treated with Ac₄ManNAz but subjected to the click reaction to assess non-specific binding of the fluorophore.
-
No Fluorophore Control: Metabolically labeled cells that do not undergo the click reaction to assess background autofluorescence.
Conclusion and Future Directions
Metabolic glycoengineering coupled with bioorthogonal click chemistry provides a robust and versatile platform for live-cell imaging. While the initially queried "Azido(methoxy)methanone" does not appear to be a current tool for this application, the principles of azide-based labeling are powerfully realized through the use of azido sugars. The choice between the copper-free SPAAC and the catalyzed CuAAC allows researchers to tailor their approach based on experimental needs and sensitivity requirements. As new bioorthogonal reactions and brighter, more photostable fluorophores are developed, the possibilities for visualizing the intricate and dynamic processes of life at the cellular level will continue to expand.
References
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Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1177–1191. Available at: [Link]
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Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Available at: [Link]
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Wang, W., et al. (2017). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 13(4), 415–424. Available at: [Link]
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Lee, S. E., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 420–431. Available at: [Link]
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Dumont, A., et al. (2016). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. In Bacterial Lipopolysaccharides (pp. 147-157). Humana Press, New York, NY. Available at: [Link]
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Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930–2944. Available at: [Link]
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Baskin, J. M., et al. (2007). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. In Glycobiology Protocols (pp. 35-48). Humana Press. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
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Neef, A. B., & Schultz, C. (2009). Selective fluorescence labeling of proteins in living cells. Angewandte Chemie International Edition, 48(8), 1498-1500. Available at: [Link]
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Hong, V., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Bioconjugate chemistry, 21(10), 1912–1916. Available at: [Link]
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Golas, P. L., et al. (2010). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Available at: [Link]
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Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. Available at: [Link]
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Boyce, M., & Bertozzi, C. R. (2011). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Glycobiology, 21(6), 731–740. Available at: [Link]
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Laughlin, S. T., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(1), 121-124. Available at: [Link]
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Sellars, J. D., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10714–10724. Available at: [Link]
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Nikić, I., et al. (2014). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Angewandte Chemie International Edition, 53(8), 2245-2248. Available at: [Link]
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Vrábel, M., et al. (2016). Organic reactions in live cells – a new fluorogenic click reaction for selective cell-labeling. Angewandte Chemie International Edition, 55(31), 8991-8995. Available at: [Link]
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Wei, L., et al. (2017). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes. Accounts of chemical research, 50(1), 12-21. Available at: [Link]
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Desai, T. M., et al. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Journal of virological methods, 236, 153–160. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 108(40), 16538-16543. Available at: [Link]
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Yao, J. Z., et al. (2012). Strain-Promoted Azide–Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 13(1), 115-121. Available at: [Link]
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van Kasteren, S. I., et al. (2007). Strain-promoted azide-alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 5(13), 2294-2303. Available at: [Link]
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PubChem. (n.d.). Azido(methoxy)methanone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. Available at: [Link]
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Laughlin, S. T., et al. (2014). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 53(42), 11217-11221. Available at: [Link]
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van der Velden, J. L. J., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 108-118. Available at: [Link]
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Söveges, B., et al. (2022). Two-color live-cell STED nanoscopy by click labeling with cell-permeable fluorophores. bioRxiv. Available at: [Link]
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PubChem. (n.d.). 1-Azido-4-methoxybenzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Geurink, P. P., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules, 17(12), 14339-14357. Available at: [Link]
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Zhang, M., et al. (2020). Methyltransferases: Functions and Applications. Angewandte Chemie International Edition, 59(1), 8-36. Available at: [Link]
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Manck, L., et al. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 11(35), 5859-5867. Available at: [Link]
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Glogger, M., et al. (2022). Two-color live-cell STED nanoscopy by click labeling with cell-permeable fluorophores. bioRxiv. Available at: [Link]
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Du, J., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. Topics in Current Chemistry, 381(1), 1-37. Available at: [Link]
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Xie, R., et al. (2017). Bioorthogonal chemistry in living animals. National Science Review, 4(2), 220-238. Available at: [Link]
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Carlson, J. (2014, August 22). "Click" Chemistry In Vivo - New Tools for Molecular Imaging. YouTube. Available at: [Link]
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PubChem. (n.d.). Methoxy(methoxymethoxy)methane;hydrochloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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The Azide Handle: A Guide to Azido(methoxy)methanone in Chemical Biology
This document provides a detailed exploration of azido(methoxy)methanone, more systematically known as methyl azidoformate, a compact and efficient reagent for installing the versatile azide functional group onto biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for labeling, tracking, and manipulating biological systems. We will delve into the core reactivity of this reagent, provide detailed protocols for its application, and explore the subsequent bioorthogonal reactions that make the azide group an indispensable tool in modern chemical biology.
Introduction: The Power of a Bioorthogonal Handle
In the complex milieu of a living cell, performing a specific chemical reaction on a single target biomolecule without perturbing the native environment is a formidable challenge. Bioorthogonal chemistry provides the solution: reactions involving functional groups that are abiotic and mutually reactive, yet remain inert to the vast array of functional groups present in biological systems. The azide (-N₃) group is arguably the most prominent bioorthogonal chemical reporter. Its small size, stability in physiological conditions, and lack of participation in native biological processes make it an ideal "handle" for chemical biologists.
Azido(methoxy)methanone serves as a key reagent for introducing this handle, particularly by converting primary amines into methoxycarbonyl azides. This transformation opens the door to a suite of powerful techniques for studying proteins, glycans, and other biomolecules.
Core Application: Azide Installation via Diazo-Transfer
The primary utility of azido(methoxy)methanone in chemical biology is as a diazo-transfer reagent, specifically for the conversion of primary amines to azides. This reaction is fundamental for creating the azide-tagged biomolecules that are the substrates for subsequent bioorthogonal ligations.
Mechanism of Action: Diazo-Transfer to Primary Amines
The reaction involves the transfer of a diazo group (N₂) from the reagent to a primary amine. While various reagents can achieve this, azido(methoxy)methanone offers a straightforward method for creating a methoxycarbonyl azide from an amine-containing molecule. This reaction is crucial for synthesizing azide-modified amino acids or for directly tagging proteins at lysine residues or the N-terminus.[1][2][3]
Workflow for Amine-to-Azide Conversion
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Application Notes & Protocols: Leveraging Methyl Azidoformate for Advanced Photoaffinity Labeling
Authored by: Gemini, Senior Application Scientist
I. Introduction: Illuminating Biological Interactions with Light
In the intricate landscape of drug discovery and chemical biology, identifying the precise molecular targets of bioactive small molecules is a paramount challenge. Photoaffinity Labeling (PAL) has emerged as a powerful and indispensable technique to address this challenge. PAL utilizes a chemical probe that, upon activation by light, forms a covalent bond with its interacting biological target, such as a protein or nucleic acid[1][2]. This process effectively creates a permanent "snapshot" of the non-covalent interaction, enabling the subsequent isolation, identification, and characterization of the target molecule, which might otherwise be too transient to capture[3]. The combination of PAL with modern proteomic techniques, particularly mass spectrometry, provides a high-throughput platform for unbiased target deconvolution, even within the complexity of a live cell environment[4].
This guide provides an in-depth exploration of using methyl azidoformate and related structures as the photoreactive core for creating bespoke photoaffinity probes. We will delve into the fundamental chemistry, provide field-tested protocols, and discuss the critical considerations for designing and executing successful PAL experiments.
II. The Photoreactive Moiety: A Closer Look at Azides
The heart of any PAL experiment is the photoaffinity probe, a molecule typically comprising three key components: an affinity unit that recognizes the target, a reporter tag for detection and enrichment, and a photoreactive group that forms the covalent linkage upon UV irradiation[1]. While several photoreactive groups exist, including diazirines and benzophenones, aryl and alkyl azides represent a classic and effective choice[3].
Mechanism of Action: From Azide to a Reactive Nitrene
The utility of azides in PAL stems from their ability to be photolytically converted into highly reactive nitrene intermediates. This process is clean, efficient, and readily initiated by UV light.
Upon irradiation, the azide group absorbs energy, leading to the extrusion of a stable dinitrogen (N₂) molecule. This decomposition generates a highly reactive, electron-deficient nitrene species[5].
This generated nitrene is a potent electrophile that can react with a wide array of chemical bonds present in biological macromolecules, including C-H insertion and addition to nucleophiles (e.g., O-H, N-H)[3]. This broad reactivity is advantageous as it does not require a specific functional group in the binding pocket, increasing the probability of successful cross-linking.
Why Methyl Azidoformate? The "Magic Methyl" Advantage
While aryl azides are common, smaller alkyl azides like methyl azidoformate (or more practically, its precursor methyl azidoacetate for probe synthesis) offer distinct advantages. The methyl group is a cornerstone in medicinal chemistry, often referred to as a "magic methyl" for its ability to significantly modulate a molecule's properties[6][7].
-
Minimal Steric Hindrance : The small size of the photoreactive group is critical. A bulky photophore can disrupt the natural binding affinity of the ligand for its receptor[3]. The compact nature of the azidoformate moiety minimizes this risk.
-
Modulation of Properties : The methyl group can influence the probe's solubility, conformational rigidity, and metabolic stability, which can be fine-tuned to improve experimental outcomes[6][7].
| Property | Methyl Azidoacetate (Precursor) |
| CAS Number | 1816-92-8[8] |
| Molecular Formula | C₃H₅N₃O₂[8] |
| Molecular Weight | 115.09 g/mol [8] |
| Appearance | Slightly yellow oil[9] |
| Boiling Point | 158 °C[8] |
| Flash Point | 48 °C[8] |
| Storage | 2°C - 8°C, keep dry and protected from light[8][10] |
| Table 1. Physicochemical Properties of Methyl Azidoacetate. |
III. The Experimental Journey: From Probe to Protein ID
A successful photoaffinity labeling experiment is a multi-stage process that requires careful planning and execution. The overall workflow integrates probe synthesis, biochemical labeling, and analytical identification.
IV. Core Protocols: A Practical Guide
Disclaimer: These protocols provide a general framework. Optimization of concentrations, incubation times, and irradiation conditions is essential for each specific biological system and photoaffinity probe.
Protocol 1: Synthesis of Methyl Azidoacetate (Probe Precursor)
This protocol describes the synthesis of methyl azidoacetate, a common building block for incorporating the photoreactive azido group into a larger probe molecule. The procedure is adapted from established methods[9].
Safety First: This reaction involves sodium azide, which is acutely toxic, and generates organic azides, which can be explosive. All steps must be performed in a certified chemical fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with metals[11].
Materials:
-
Methyl bromoacetate
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve methyl bromoacetate (1.0 eq) in methanol.
-
Azide Addition: Prepare a slurry of sodium azide (1.2-1.3 eq) in a minimal amount of water. Add this slurry to the methyl bromoacetate solution in one portion[9].
-
Reaction: Stir the suspension. A mild exotherm may be observed. After the initial reaction subsides, gently reflux the mixture for 2-3 hours[9].
-
Workup: Cool the reaction to room temperature. Carefully remove the methanol using a rotary evaporator.
-
Extraction: Partition the remaining residue between diethyl ether and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous phase three more times with diethyl ether[9].
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the solution and evaporate the solvent to yield methyl azidoacetate as a slightly yellow oil[9].
-
Verification: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic azide stretch appears around 2100 cm⁻¹.
Protocol 2: General in vitro Photoaffinity Labeling
This protocol outlines the labeling of a purified protein or a complex protein lysate.
Materials:
-
Purified target protein or cell lysate in a suitable buffer (e.g., PBS, HEPES, Tris)
-
Photoaffinity probe stock solution (e.g., 10 mM in DMSO)
-
Parent compound (unmodified ligand) for competition assay (e.g., 10 mM in DMSO)
-
UV lamp with emission at an appropriate wavelength (typically 254-365 nm for azides)
-
Microcentrifuge tubes or multi-well plates (UV-transparent)
Procedure:
-
Preparation: Prepare reaction mixtures in microcentrifuge tubes on ice. For a 50 µL final volume:
-
Sample: 48 µL protein solution, 1 µL DMSO, 1 µL probe stock.
-
Competition Control: 48 µL protein solution, 1 µL parent compound stock, 1 µL probe stock. (Pre-incubate protein with parent compound for 15-30 min).
-
No UV Control: 48 µL protein solution, 1 µL DMSO, 1 µL probe stock.
-
-
Incubation: Incubate all tubes in the dark at an appropriate temperature (e.g., 4°C, RT, or 37°C) for 30-60 minutes to allow the probe to bind to its target.
-
UV Irradiation: Place the tubes on ice, open the caps, and position them directly under the UV lamp. Irradiate for 5-30 minutes. Note: The optimal distance and time must be empirically determined. Over-irradiation can lead to protein damage[3].
-
Quenching (Optional): Add a quenching reagent like DTT or glutathione to scavenge any unreacted probe.
-
Analysis: The covalently labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or mass spectrometry. Successful labeling should be observed in the "Sample" lane but significantly reduced or absent in the "Competition Control" and "No UV Control" lanes[1][12].
Protocol 3: Post-Labeling Analysis via Click Chemistry
If your probe was designed with a terminal alkyne or azide handle, you can use click chemistry to attach a reporter tag (e.g., biotin for enrichment, or a fluorophore for visualization)[1]. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a common and robust method[13].
Materials:
-
Labeled protein sample from Protocol 2.
-
Azide- or Alkyne-functionalized reporter tag (e.g., Biotin-Azide, FAM-Alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., Sodium Ascorbate, THPTA).
-
TBTA ligand (optional, to stabilize Cu(I)).
Procedure:
-
Prepare Click-Chemistry Cocktail: Freshly prepare a master mix. For a 100 µL reaction, this might include:
-
10 µL of 10 mM Reporter Tag.
-
10 µL of 50 mM CuSO₄.
-
20 µL of 100 mM Sodium Ascorbate.
-
(Optional) 10 µL of 10 mM TBTA.
-
-
Reaction: Add the click cocktail to your 50 µL labeled protein sample.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Purification/Analysis:
-
For Visualization: The sample can be directly analyzed by SDS-PAGE. Labeled proteins will be fluorescent.
-
For Enrichment: If a biotin tag was used, the sample can be incubated with streptavidin-coated beads to pull down the labeled proteins, which can then be eluted and identified by mass spectrometry[3].
-
V. System Validation: The Importance of Controls
Trustworthy data is built on a foundation of rigorous controls. Every PAL experiment must be a self-validating system.
| Control Type | Purpose | Expected Outcome |
| Competition | To demonstrate specific binding.[1] | Excess unlabeled parent compound should prevent the probe from binding, leading to a significant reduction in the labeling signal. |
| No UV Irradiation | To confirm that covalent labeling is light-dependent.[14] | No covalent labeling should occur in the absence of UV light. |
| Probe Only | To check for non-specific binding of the probe itself. | Minimal background labeling should be observed. |
| Irradiation of Cells/Lysate without Probe | To check for UV-induced protein cross-linking or damage. | No specific labeling signal should be generated. |
| Table 2. Essential Controls for a Photoaffinity Labeling Experiment. |
VI. Safety and Handling of Azide Compounds
Organic azides are energetic compounds and must be handled with extreme care. Sodium azide is a potent toxin.
-
Engineering Controls: Always handle azides in a chemical fume hood[11]. Use a blast shield for reactions involving potentially unstable azides or when scaling up[11].
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory[15].
-
Avoid Shock and Friction: Do not use metal spatulas with azide compounds, as this can cause detonation; use plastic or glass instead[11]. Avoid getting azide solutions on ground-glass joints[11].
-
Avoid Incompatible Materials: Keep azides away from strong acids (generates toxic hydrazoic acid), heavy metals (forms explosive metal azides), and chlorinated solvents[10].
-
Storage: Store organic azides in a cool, dark place (2-8°C) in tightly sealed containers[8][10].
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste protocols. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.
VII. References
-
Smith, E., & G, I. (2020). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]
-
Summers, S., & Matthews, R. (1986). Photoaffinity labeling of methylenetetrahydrofolate reductase with 8-azido-S-adenosylmethionine. PubMed. [Link]
-
Robinette, D., et al. (2008). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. [Link]
-
Koo, J., et al. (2021). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. [Link]
-
Costa, M., et al. (2003). Theoretical study of the molecular properties of methyl azidoformate and ethyl azidoformate. Journal of Molecular Structure: THEOCHEM. [Link]
-
Wang, J., et al. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]
-
Hassner, A., & Fowler, F. (1969). Reaction of methyl azidoformate with norbornene. Canadian Science Publishing. [Link]
-
Zhang, W., & Du, B. (2019). The gas-phase pyrolysis of methyl azidoformate in the absence and presence of water: a theoretical study. Taylor & Francis Online. [Link]
-
Burton, D., et al. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Organic Syntheses Procedure. (N.D.). METHYL AZIDOACETATE. Organic Syntheses. [Link]
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Sun, L., et al. (2007). Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. PubMed. [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. [Link]
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eGyanKosh. (N.D.). NITRENES AS INTERMEDIATES. eGyanKosh. [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. PubMed. [Link]
-
Luo, Q. (2018). Handling Azide Compounds Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
-
Aakash Institute. (N.D.). Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions. Aakash Institute. [Link]
-
Stasiewicz, K., et al. (2024). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). ACS Publications. [Link]
-
Leite, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH. [Link]
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Application Notes & Protocols: Azido(methoxy)methanone as a Versatile Building Block in Organic Synthesis
Introduction: The Profile of a Unique Reagent
Azido(methoxy)methanone, also known as methyl azidoformate or methyl carbonazidate, is a compact and highly reactive organic azide.[1][2] Its structure combines the energetic azido group with a methoxycarbonyl moiety, bestowing upon it a versatile reactivity profile that makes it an invaluable tool in modern organic synthesis. With a molecular formula of C₂H₃N₃O₂ and a molecular weight of 101.06 g/mol , this reagent serves as a precursor to the highly reactive methoxycarbonylnitrene intermediate and as a competent 1,3-dipole for cycloaddition reactions.[1]
The utility of azido(methoxy)methanone spans several key transformations, including the direct synthesis of methyl carbamates from primary and secondary amines, the formation of N-heterocycles through cycloadditions, and C-H insertion reactions.[3][4] These capabilities position it as a critical building block for intermediates in pharmaceutical and materials science research.
However, its high reactivity necessitates stringent safety protocols. The presence of the azide functional group renders the molecule potentially explosive, especially under conditions of heat, shock, or friction.[5][6]
Critical Safety Precautions:
High Reactivity: Azido(methoxy)methanone is an energetic compound and can decompose explosively.[5] All work should be conducted on the smallest possible scale in a well-ventilated chemical fume hood, behind a blast shield.[7]
Avoid Shock and Heat: Avoid friction (e.g., with ground glass joints), shock, and elevated temperatures unless part of a controlled reaction protocol.[6][7] Do not concentrate solutions via rotary evaporation.[7]
Material Incompatibility: Do not use metal spatulas for handling; use plastic or glass instead.[7] Avoid contact with heavy metals and strong acids, which can form highly explosive metal azides or hydrazoic acid. Halogenated solvents like dichloromethane should be avoided as they can form explosive diazidomethane.[6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and heavy-duty gloves.[7]
Core Reactivity and Mechanistic Pathways
The synthetic utility of azido(methoxy)methanone stems from two primary reaction pathways: the generation of a nitrene intermediate and its participation in pericyclic reactions.
Generation of Methoxycarbonylnitrene
Upon thermal or photochemical stimulation, azido(methoxy)methanone undergoes decomposition with the extrusion of dinitrogen gas (N₂) to form the highly electrophilic methoxycarbonylnitrene intermediate.[8] This nitrene is a pivotal species that can engage in a variety of subsequent transformations.
-
C-H Insertion: The nitrene can insert into aliphatic C-H bonds, providing a direct route to N-alkoxycarbonyl-protected amines. This reaction offers a powerful method for late-stage functionalization of complex molecules.
-
Aziridination: Reaction with alkenes yields N-methoxycarbonyl-substituted aziridines, which are valuable three-membered heterocyclic building blocks.
-
Rearrangement: In the absence of a trapping agent, the nitrene can undergo rearrangement, although this is less common than its intermolecular reactions. The Curtius rearrangement of acyl azides to isocyanates is a related and synthetically powerful transformation.[9]
Caption: Generation and subsequent reactions of methoxycarbonylnitrene.
[3+2] Huisgen Cycloaddition
As with most organic azides, azido(methoxy)methanone can act as a 1,3-dipole in Huisgen cycloaddition reactions.[10] It reacts with alkynes to form 1,2,3-triazole rings, which are exceptionally stable aromatic heterocycles.[11] This transformation, often falling under the "click chemistry" umbrella, is highly efficient and tolerates a wide range of functional groups.[12][13] The reaction can be performed thermally, but copper(I) or ruthenium catalysts are often employed to accelerate the reaction and control regioselectivity, typically favoring the 1,4-disubstituted triazole isomer in the case of copper catalysis.[10][12] This application is crucial for synthesizing complex heterocyclic scaffolds used in medicinal chemistry and materials science.[14][15]
Application Protocols in Organic Synthesis
The following protocols are representative examples of the key transformations involving azido(methoxy)methanone. They are intended for trained research professionals and must be performed with strict adherence to the safety precautions outlined above.
Application 1: Synthesis of Methyl Carbamates via Direct Amination
This protocol describes the conversion of a primary amine to its corresponding methyl carbamate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the azide, followed by rearrangement and loss of dinitrogen. It is a reliable alternative to using phosgene derivatives like methyl chloroformate.
Protocol: Synthesis of Methyl Benzylcarbamate
-
Reagent Preparation:
-
Benzylamine (1.0 equiv., e.g., 10 mmol, 1.07 g)
-
Azido(methoxy)methanone (1.1 equiv., e.g., 11 mmol, 1.11 g)
-
Anhydrous Tetrahydrofuran (THF) (e.g., 40 mL)
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add benzylamine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add azido(methoxy)methanone to the stirred solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: The reaction evolves nitrogen gas; ensure adequate venting through the nitrogen bubbler.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure (use a rotary evaporator with a blast shield and ensure no residual azide remains before heating).
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl benzylcarbamate.
-
Representative Data:
The following table summarizes the scope of this reaction with various amines.
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | Methyl phenylcarbamate | 85-95% |
| Cyclohexylamine | Methyl cyclohexylcarbamate | 90-98% |
| Diethylamine | Methyl diethylcarbamate | 80-90% |
| Pyrrolidine | Methyl pyrrolidine-1-carboxylate | 92-99% |
Yields are representative and may vary based on specific reaction conditions and scale.
Application 2: Synthesis of N-Methoxycarbonyl-1,2,3-Triazoles
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,4-disubstituted triazole.
Caption: Experimental workflow for Cu(I)-catalyzed triazole synthesis.
Protocol: Synthesis of Methyl 4-phenyl-1H-1,2,3-triazole-1-carboxylate
-
Reagent Preparation:
-
Phenylacetylene (1.0 equiv., e.g., 5 mmol, 0.51 g)
-
Azido(methoxy)methanone (1.05 equiv., e.g., 5.25 mmol, 0.53 g)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv., e.g., 0.25 mmol, 62 mg)
-
Sodium ascorbate (0.10 equiv., e.g., 0.50 mmol, 99 mg)
-
Solvent: t-Butanol/Water mixture (1:1, v/v) (e.g., 20 mL)
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve phenylacetylene and azido(methoxy)methanone in the t-butanol/water solvent mixture.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water (1 mL) and sodium ascorbate in water (1 mL).
-
-
Catalyst Addition:
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is typically observed.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated ammonium chloride solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to afford the pure triazole product.
-
Conclusion
Azido(methoxy)methanone is a potent and versatile reagent for introducing the methoxycarbonylamino group and for constructing complex heterocyclic systems. Its predictable reactivity, particularly in amidation and cycloaddition reactions, secures its role as a valuable building block in discovery chemistry. The primary challenge associated with its use is its inherent instability, which can be safely managed through rigorous adherence to established safety protocols. For researchers in drug development and materials science, mastering the application of this reagent opens a direct and efficient pathway to a wide array of valuable molecular architectures.
References
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Kudryavtsev, M. S., et al. (2024). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. Available at: [Link]
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Unacademy. Nomenclature of Organic Compounds. Available at: [Link]
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Chandrasekaran, R. (2015). What is the reaction between azide and methoxy group?. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. Azido(methoxy)methanone. PubChem Compound Database. Available at: [Link]
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RSC Publishing. (2010). Azide alkyne cycloaddition facilitated by hexanuclear rhenium chalcogenide cluster complexes. Dalton Transactions. Available at: [Link]
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Al-Azani, M., et al. (2022). Azides in the Synthesis of Various Heterocycles. PMC - PubMed Central. Available at: [Link]
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Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
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Kumar, A., et al. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]
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Al-Azani, M., et al. (2022). Azides in the Synthesis of Various Heterocycles. MDPI. Available at: [Link]
-
Guo, H., et al. (2023). Multicomponent cyclization with azides to synthesize N-heterocycles. RSC Publishing. Available at: [Link]
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Cacciapaglia, R., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Available at: [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
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Ishihara, K., et al. (2005). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available at: [Link]
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Beier, P., et al. (2017). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC - PubMed Central. Available at: [Link]
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Peterson, B. R., et al. (2011). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. PMC - PubMed Central. Available at: [Link]
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Evanno, G., et al. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
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Stanford Environmental Health & Safety. Information on Azide Compounds. Available at: [Link]
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YouTube. (2019). cycloadditions with azides. Available at: [Link]
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Banert, K., et al. (2014). Synthesis and Chemistry of Organic Geminal Di- and Triazides. PMC - PubMed Central. Available at: [Link]
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Al-Azani, M., et al. (2022). Azides in the Synthesis of Various Heterocycles. PubMed. Available at: [Link]
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Ha, S. T., et al. (2016). Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. ResearchGate. Available at: [Link]
- Council of Scientific & Industrial Research. (2015). Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same. Google Patents.
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Guo, H., et al. (2023). Multicomponent cyclization with azides to synthesize N-heterocycles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Moody, C. J., et al. (2012). Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. ResearchGate. Available at: [Link]
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Luo, Q. (2018). Handling Azide Compounds Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available at: [Link]
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Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]
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Johnson, J. S., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. PMC - PubMed Central. Available at: [Link]
-
Brimble, M. A., et al. (2000). Synthesis of azido analogues of medermycin. The Australian National University. Available at: [Link]
-
Peterson, B. R., et al. (2011). Versatile Approach to α-Alkoxy Carbamate Synthesis and Stimulus-Responsive Alcohol Release. The Royal Society of Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2019). Synthesis of New Heterocycles from Reactions of 1‐Phenyl‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonyl Azides. ResearchGate. Available at: [Link]
-
Chad's Prep. (2018). 20.12 Synthesis and Reactions of Amides. YouTube. Available at: [Link]
-
Kappe, C. O., et al. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Almac. Available at: [Link]
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Safer Synthesis: A Detailed Guide to Reactions Involving Azido(methoxy)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the safe and effective use of Azido(methoxy)methanone, also known as methyl azidoformate, in organic synthesis. Azido(methoxy)methanone is a versatile reagent, primarily utilized in the synthesis of carbamates and as a precursor in Curtius-type rearrangements.[1][2][3][4][5][6] However, its utility is matched by its potential hazards as an organic azide. This document outlines the critical safety protocols, experimental setup, and a detailed step-by-step procedure for a representative reaction: the synthesis of a methyl carbamate from a primary amine. By understanding the underlying principles and adhering to the prescribed safety measures, researchers can confidently and safely leverage the reactivity of this important synthetic building block.
Introduction to Azido(methoxy)methanone: Properties and Reactivity
Azido(methoxy)methanone (C₂H₃N₃O₂) is a key reagent in organic chemistry, valued for its ability to introduce the methoxycarbonylamino group into molecules.[1][2] Its primary application lies in the synthesis of methyl carbamates through reaction with nucleophiles such as amines.[1][2][7] The azide moiety also allows it to undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate, which can then rearrange via a Curtius-type mechanism to an isocyanate.[3][4][5] This isocyanate is a versatile intermediate that can be trapped with various nucleophiles to generate a range of functional groups.
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃O₂ | PubChem[2] |
| Molecular Weight | 101.06 g/mol | PubChem[2] |
| CAS Number | 1516-56-9 | Synblock[8] |
| Synonyms | Methyl azidoformate, Methyl carbonazidate | PubChem[2] |
The reactivity of Azido(methoxy)methanone is dominated by the electrophilic nature of the carbonyl carbon and the unique properties of the azide group. The azide can act as a good leaving group (as N₂) or as a precursor to a nitrene.
Critical Safety Considerations: Handling Organic Azides
Organic azides are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively, especially when subjected to heat, shock, or friction.[9] The stability of an organic azide is often assessed by the ratio of carbon and oxygen atoms to nitrogen atoms. A general guideline, sometimes referred to as the "Rule of Six," suggests that a compound should have at least six carbon atoms per energetic functional group to be relatively safe.[10] Azido(methoxy)methanone has a low carbon-to-nitrogen ratio and should therefore be treated as a potentially explosive substance.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[9]
-
Engineered Controls: All work with Azido(methoxy)methanone must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for the entire duration of the experiment, including setup, reaction, workup, and cleanup.[9]
-
Scale Limitation: Reactions involving Azido(methoxy)methanone should be conducted on the smallest possible scale.
-
Avoid Contamination: Prevent contact with heavy metals, strong acids, and strong oxidizing agents, as these can catalyze violent decomposition.
-
Temperature Control: Avoid elevated temperatures unless specified in a validated protocol. Reactions should be carefully monitored for exotherms.
-
Waste Disposal: Azide-containing waste must be segregated and disposed of according to institutional and regulatory guidelines. Quench any unreacted azide before disposal.
Experimental Setup and Workflow
A well-organized and secure experimental setup is paramount for the safe execution of reactions involving Azido(methoxy)methanone. The following diagram illustrates a typical setup for the synthesis of a methyl carbamate.
Caption: Experimental workflow for carbamate synthesis.
Detailed Protocol: Synthesis of Methyl Benzylcarbamate
This protocol details the reaction of benzylamine with Azido(methoxy)methanone to yield methyl benzylcarbamate. This reaction is a representative example of carbamate formation using this reagent.
Materials:
-
Benzylamine (freshly distilled)
-
Azido(methoxy)methanone (handle with care)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Blast shield
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under an inert atmosphere of nitrogen. Place the entire apparatus in a secondary container within a chemical fume hood and behind a blast shield.
-
Reagent Preparation: In the round-bottom flask, dissolve benzylamine (1.0 eq.) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Addition of Azido(methoxy)methanone: Dissolve Azido(methoxy)methanone (1.1 eq.) in a minimal amount of anhydrous THF and transfer it to the addition funnel.
-
Reaction: Cool the stirred solution of benzylamine to 0 °C using an ice bath. Add the solution of Azido(methoxy)methanone dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not use a rotary evaporator to concentrate azide-containing solutions if there is a risk of unreacted starting material.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure methyl benzylcarbamate.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism: Carbamate Formation
The formation of a carbamate from the reaction of an amine with Azido(methoxy)methanone proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of carbamate formation.
The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of Azido(methoxy)methanone, forming a tetrahedral intermediate. This intermediate then collapses, with the azide anion acting as a leaving group, to form the stable carbamate product.
Troubleshooting and Further Applications
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating (with extreme caution), or use a slight excess of Azido(methoxy)methanone. |
| Poor nucleophilicity of the amine | Consider using a more reactive amine or adding a non-nucleophilic base to deprotonate the amine. | |
| Side Product Formation | Reaction with solvent or impurities | Ensure all reagents and solvents are pure and dry. |
| Dimerization or polymerization | Maintain dilute reaction conditions. |
Beyond carbamate synthesis, Azido(methoxy)methanone is a precursor for the methoxycarbonyl nitrene, which can undergo various insertion and addition reactions. It is also a valuable reagent in the synthesis of heterocyclic compounds.[12]
Conclusion
Azido(methoxy)methanone is a potent and versatile reagent for the introduction of the methoxycarbonylamino functionality. While its energetic nature necessitates strict adherence to safety protocols, a thorough understanding of its reactivity and careful experimental execution will enable researchers to utilize this compound effectively and safely in their synthetic endeavors. The detailed protocol and safety guidelines provided in this application note serve as a robust foundation for the successful implementation of reactions involving Azido(methoxy)methanone.
References
-
Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) . ACS Publications. Retrieved January 25, 2026, from [Link]
-
Reaction with methyl azidoacetate. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of carbamate 262 by methyl azido formate 261 . ResearchGate. Retrieved January 25, 2026, from [Link]
-
METHYL (2Z)-2-AZIDO-3-(2-CHLOROPYRIDIN-3-YL)ACRYLATE . Organic Syntheses. Retrieved January 25, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. Retrieved January 25, 2026, from [Link]
-
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources . Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Safe Handling of Azides . University of Pittsburgh. Retrieved January 25, 2026, from [Link]
-
Azido(methoxy)methanone . PubChem. Retrieved January 25, 2026, from [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides . PubMed Central. Retrieved January 25, 2026, from [Link]
-
Reactions of Amines . Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses . National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
METHYL ACETATE HAZARD SUMMARY . New Jersey Department of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180 . ResearchGate. Retrieved January 25, 2026, from [Link]
-
Curtius Rearrangement . Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Azides . University of Victoria. Retrieved January 25, 2026, from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . SciSpace. Retrieved January 25, 2026, from [Link]
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Troubleshooting & Optimization
Azido(methoxy)methanone purification methods and best practices
A Guide to Safe Purification and Handling for Drug Development Professionals
Disclaimer: Azido(methoxy)methanone (methoxycarbonyl azide) is a low molecular weight, high-energy acyl azide. It is a dangerously explosive compound, sensitive to heat, shock, friction, and static discharge.[1][2][3] This guide is intended for experienced researchers in controlled laboratory settings. Under no circumstances should this compound be handled without a thorough hazard assessment, appropriate personal protective equipment (PPE), and engineering controls (e.g., blast shield, fume hood). [4][5] Novice researchers should not attempt its synthesis or purification.
Introduction: The "Purification" Paradox of a High-Energy Intermediate
Welcome to the technical support guide for azido(methoxy)methanone. As a Senior Application Scientist, my primary goal is to ensure both the success and the safety of your research. With highly energetic intermediates like methoxycarbonyl azide, the conventional goal of achieving >99% purity through methods like distillation or chromatography must be critically re-evaluated. The inherent instability of this molecule means that the safest and most effective "purification" is often a minimal, non-thermal workup, or better yet, its generation and immediate use in situ.
This guide is structured as a series of questions you might encounter during your work. It is designed to provide not just procedural steps, but the critical reasoning behind them, grounded in the principles of chemical safety and reaction engineering.
Part 1: Hazard Assessment & Go/No-Go Decision Making
This section is designed to help you decide if purification is necessary or even advisable. The most prudent path is often to use the crude material directly in the subsequent step if impurities do not interfere.
FAQ 1: How do I assess the stability of my crude azido(methoxy)methanone before proceeding?
Answer: Before any handling, you must assess the potential for explosive decomposition. Organic azides are notoriously unstable, and their stability is inversely related to their nitrogen content.[3] We use two primary guidelines for this assessment:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the energetic nature of the molecule.[4][6]
-
"Rule of Six": This empirical rule states there should be at least six "taming" atoms (usually carbons) for every energetic functional group (an "explosophore" like an azide).[3]
Let's apply this to azido(methoxy)methanone (C₂H₃N₃O₂):
| Guideline | Formula | Calculation for Azido(methoxy)methanone | Stability Assessment & Recommendation |
| Carbon/Nitrogen Ratio | (Number of C atoms + Number of O atoms) / (Number of N atoms) | (2 + 2) / 3 = 1.33 | HIGH RISK: A ratio between 1 and 3 indicates a compound that can be synthesized but is potentially explosive.[7] It should only be handled in small quantities (<1 g), stored cold, and never heated.[3] |
| "Rule of Six" | Number of Carbon atoms per Azide group | 2 Carbons / 1 Azide group = 2 | EXTREME RISK: A value less than 6 indicates high instability. This compound severely violates the Rule of Six and must be treated as a primary explosive.[3] |
Causality: The high proportion of nitrogen atoms in the azide group relative to the stabilizing carbon backbone makes the molecule a high-energy system. Decomposition releases this energy as a rapid, exothermic expansion of nitrogen gas, i.e., an explosion.[8]
The decision-making process for handling this material should be rigorous. The following workflow is recommended:
Part 2: Troubleshooting and Purification Protocols
This section provides answers to common procedural questions, focusing on risk mitigation.
FAQ 2: Is distillation a suitable method for purifying azido(methoxy)methanone?
Answer: Absolutely not. Distillation is arguably the most dangerous procedure you could attempt with this compound. Azidoformates are known to undergo violent thermal decomposition.[9][10] Applying heat for distillation provides the activation energy needed for explosive decomposition.[8]
Causality: The primary decomposition pathway for acyl azides involves the loss of N₂ gas to form a highly reactive nitrene intermediate.[8][11] This process is highly exothermic. In the condensed phase (liquid), this can trigger a runaway reaction, leading to detonation. Even concentrating a solution on a rotary evaporator is extremely hazardous and must be avoided.[7]
FAQ 3: My crude product contains inorganic salts (e.g., NaCl). What is the safest way to remove them?
Answer: The safest method to remove water-soluble impurities is a carefully controlled aqueous workup and extraction. This should be done at low temperatures and behind a blast shield. Never isolate the pure, solvent-free product. The output of this procedure should be a dilute solution of your azide, which should be used immediately.
Experimental Protocol: Non-Thermal Aqueous Workup
Safety First:
-
Perform all steps in a certified chemical fume hood.
-
A blast shield must be positioned between you and the apparatus.
-
Wear a flame-retardant lab coat, safety glasses, and a face shield.[5]
-
Use plastic or ceramic spatulas and avoid ground glass joints to prevent friction.[7]
-
Keep the reaction scale small (ideally < 1 gram).
Procedure:
-
Pre-cool all solutions: Place your reaction mixture, a separatory funnel, deionized water, brine, and the extraction solvent (e.g., diethyl ether, ethyl acetate) in an ice bath until they reach 0-5 °C.
-
Dilute the reaction mixture: Cautiously dilute the crude reaction mixture with the cold extraction solvent.
-
Perform aqueous wash: Transfer the diluted mixture to the pre-cooled separatory funnel. Add an equal volume of cold deionized water.
-
Gentle Extraction: Stopper the funnel. Do NOT shake vigorously. Gently invert the funnel 2-3 times to mix the layers, venting frequently by pointing the stopcock away from you into the back of the fume hood. Vigorous shaking can cause pressure buildup and potential detonation.
-
Separate Layers: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add an equal volume of cold brine and repeat the gentle inversion and separation process. The brine wash helps to remove residual water from the organic layer.
-
"Drying" the Solution: Do not use solid drying agents like MgSO₄ or Na₂SO₄. These are crystalline and can initiate decomposition through friction. The residual water is acceptable for immediate use in the next step.
-
Immediate Use: The resulting organic solution containing azido(methoxy)methanone should not be concentrated. Quantify the concentration via spectroscopic methods on a small aliquot if necessary, and use the solution directly in your subsequent reaction.
FAQ 4: Can I use column chromatography for purification?
Answer: While technically possible for some more stable organic azides, column chromatography is not recommended for a highly sensitive compound like azido(methoxy)methanone.[12][13]
Causality and Risks:
-
Friction: The friction between the solid stationary phase (silica gel) and the azide presents a significant risk of detonation.[7]
-
Concentration: As the solvent evaporates from the column bands, the azide becomes highly concentrated, increasing its shock sensitivity.
-
Heat Generation: The adsorption/desorption process on silica gel can be exothermic, providing a potential ignition source.
If you must analyze the reaction progress via Thin-Layer Chromatography (TLC), do so on a micro-scale with extreme caution.
FAQ 5: How can I visualize the azide on a TLC plate if it's not UV-active?
Answer: Many simple azides lack a strong UV chromophore. A reliable method is to use a chemical stain that reacts with the azide group.[7] A two-step process involving reduction to an amine followed by ninhydrin staining is effective.
Protocol: TLC Visualization via Staining
-
Develop the TLC Plate: Run your TLC plate as usual and allow the solvent to fully evaporate in the fume hood.
-
Reduction Step: Prepare a solution of triphenylphosphine (PPh₃) in a suitable solvent (e.g., toluene). Dip the TLC plate into this solution and gently heat it with a heat gun for 10-20 seconds. This is a Staudinger reduction that converts the azide (R-N₃) to an aza-ylide, which hydrolyzes to the corresponding amine (R-NH₂).[12]
-
Visualization Step: Dip the plate into a ninhydrin stain solution.
-
Develop the Stain: Gently warm the plate with a heat gun. The amines will appear as colored spots (typically purple or yellow).
Part 3: Characterization Data
FAQ 6: What spectroscopic signals should I expect for azido(methoxy)methanone?
Answer: While a full experimental spectrum of the pure compound is dangerously difficult to obtain, based on known data for similar structures, you can expect the following characteristic signals.[14][15][16][17]
| Spectroscopy | Expected Signal / Peak | Rationale |
| FT-IR | Strong, sharp asymmetric stretch at ~2140-2160 cm⁻¹ | This is the characteristic, textbook signal for the azide (N=N⁺=N⁻) asymmetric stretching mode. Its presence is a strong indicator of successful azide formation.[17] |
| Strong C=O stretch at ~1720-1740 cm⁻¹ | Characteristic of the carbonyl group in a methyl carbonate or similar ester environment. | |
| ¹H NMR | Singlet at ~3.9-4.1 ppm (3H) | Corresponds to the methyl protons (CH₃) adjacent to the oxygen of the carbonyl group. |
| ¹³C NMR | Signal at ~160-165 ppm | Corresponds to the carbonyl carbon (C=O). |
| Signal at ~55-60 ppm | Corresponds to the methoxy carbon (CH₃). |
Note: When analyzing crude product, be aware of signals from residual solvents or starting materials (e.g., methyl chloroformate).
References
-
Ultrafast Infrared and UV–Vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides in Solution. The Journal of Physical Chemistry A - ACS Publications.
-
Synthesis and Chemistry of Organic Geminal Di- and Triazides. MDPI.
-
A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry. Oriental Journal of Chemistry.
-
Preparation method of organic azide. Google Patents.
-
Azide Compound Purification by Column Chromatography: Technical Support Center. Benchchem.
-
4-Methoxybenzyloxycarbonyl azide. Santa Cruz Biotechnology.
-
Safety Hazards in the Energetics Laboratory. DSIAC.
-
Thermal reactions of azidoformates. Journal of the American Chemical Society.
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
-
Safe Handling of Azides. University of Pittsburgh.
-
Thermal Decomposition of Azidoformate with the Retention of Configuration. J-Stage.
-
Azide Compounds. Environmental Health and Safety - University of Colorado Boulder.
-
Information on Azide Compounds. Stanford Environmental Health & Safety.
-
Working with Potentially Explosive Chemicals/Reactions. University of Auckland.
-
2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv.
-
Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. MDPI.
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - UC Berkeley.
-
A Chemical Hygiene Plan An Explosive Safety Plan. UAH.
-
The Decomposition of Ethyl Azidoformate in Cyclohexene and in Cyclohexane. American Chemical Society.
-
A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A - ACS Publications.
-
Method of synthesis of 3'-azido-2',3'-dideoxythymidine. Google Patents.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dsiac.dtic.mil [dsiac.dtic.mil]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. uah.edu [uah.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Decomposition of Azidoformate with the Retention of Configuration [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. RU2135512C1 - Method of synthesis of 3'-azido-2',3'-dideoxythymidine - Google Patents [patents.google.com]
Optimizing reaction conditions for Azido(methoxy)methanone with alkynes
Technical Support Center: Azido(methoxy)methanone Cycloadditions
Welcome to the technical support center for optimizing reaction conditions involving azido(methoxy)methanone and alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of 1,3-dipolar cycloaddition chemistry. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Safety First - Handling Acyl Azides
Before initiating any experiment, it is critical to address the inherent risks associated with acyl azides like azido(methoxy)methanone.
Q: What are the primary safety concerns with azido(methoxy)methanone?
A: The primary concern is its potential for explosive decomposition. Acyl azides are energetic compounds. While azido(methoxy)methanone has a relatively low molecular weight, any compound with a high nitrogen-to-carbon ratio should be treated with extreme caution.[1]
-
Causality: The instability arises from the N-N-N azide moiety, which can release dinitrogen gas (N₂) exothermically. This decomposition can be initiated by heat, shock, or friction.
-
Best Practices:
-
Always work behind a blast shield.
-
Use dilute solutions whenever possible.
-
Avoid elevated temperatures unless required by a validated protocol, and even then, scale up with caution.
-
Never use metal spatulas to handle the neat compound; use plastic or wood.
-
Store in a cool, dark, and well-ventilated area, away from incompatible materials.
-
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no product yield. What are the likely causes and how do I fix it?
A: This is the most common issue and typically points to a problem with the catalytic cycle, the reagents, or the reaction environment.
-
Possible Cause 1: Inactive Catalyst (Copper-Catalyzed Reactions)
-
The "Why": The catalytically active species in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[2][3] Oxygen readily oxidizes Cu(I) to the inactive Cu(II) state, which halts the reaction.[4]
-
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Thoroughly sparge your reaction solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding reagents.
-
Use a Reducing Agent: The most robust protocol involves generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using an excess of a reducing agent like sodium ascorbate. This continuously regenerates the active Cu(I) species, making the reaction much more tolerant to trace oxygen.[4]
-
Check Your Copper Source: If using a Cu(I) salt directly (e.g., CuI, CuBr), ensure it is pure. Discolored (green/blue) Cu(I) salts indicate oxidation and should be purified or replaced.
-
-
-
Possible Cause 2: Reagent Purity or Stability
-
The "Why": The purity of your alkyne is critical. Acidic impurities can interfere with the formation of the key copper-acetylide intermediate. Azido(methoxy)methanone, like other acyl azides, can degrade over time, especially if exposed to water or light.
-
Troubleshooting Steps:
-
Verify Alkyne Purity: Use freshly purified alkyne. If it's a solid, recrystallize it. If it's a liquid, consider passing it through a short plug of neutral alumina.
-
Confirm Azide Integrity: Check the purity of your azido(methoxy)methanone via ¹H NMR or IR spectroscopy before use. The characteristic azide stretch appears around 2100-2160 cm⁻¹.
-
-
-
Possible Cause 3: Inappropriate Solvent
-
The "Why": The solvent must fully dissolve all reactants to ensure proper stoichiometry and interaction with the catalyst. Some solvents can also interfere with the catalyst.
-
Troubleshooting Steps:
-
Ensure Solubility: Observe the reaction mixture. If any reagent is not fully dissolved, consider a different solvent system. Common successful solvents include mixtures of water with tBuOH, DMSO, or DMF.[4]
-
Avoid Coordinating Solvents: Do not use acetonitrile as a solvent for CuAAC reactions. Its strong coordination to the Cu(I) center can inhibit catalysis.[4]
-
Manage Water Content: While many CuAAC reactions are tolerant to water, excessive amounts (e.g., >5%) can sometimes reduce reaction efficiency, possibly by affecting reagent solubility.[5][6]
-
-
Q2: I'm getting a mixture of 1,4- and 1,5-regioisomers. How can I improve selectivity?
A: Achieving high regioselectivity is a primary reason for using a catalyst. If you are seeing a mixture, it's crucial to examine your catalytic system.
-
The "Why": The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles because the energy barrier for both reaction pathways is similar.[7] Catalysts create a new reaction pathway with a strong preference for one isomer.
-
Solution: Implement Catalyst-Controlled Regioselectivity:
-
For the 1,4-Regioisomer: This is the "classic" click chemistry product. Use a Copper(I) catalyst . The mechanism proceeds through a copper acetylide intermediate, which directs the azide to add in a way that exclusively forms the 1,4-isomer.[3][4]
-
For the 1,5-Regioisomer: This outcome requires a switch in catalyst. Use a Ruthenium catalyst , such as [Cp*RuCl(PPh₃)₂] or a related complex. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a six-membered ruthenacycle intermediate, which leads to the 1,5-isomer.[4][7]
-
Q3: My TLC/LC-MS shows significant side product formation, particularly a new spot at a higher Rf. What is happening?
A: This often points to the oxidative homocoupling of your terminal alkyne, a common side reaction in CuAAC known as the Glaser coupling.
-
The "Why": In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne to form a 1,3-diyne. This is an unproductive pathway that consumes your alkyne and complicates purification.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: The most effective solution is to rigorously exclude oxygen. Ensure your reaction vessel is properly purged with an inert gas, and maintain a positive pressure of that gas throughout the reaction.
-
Use a Reducing Agent: As mentioned in Q1, using sodium ascorbate with a Cu(II) source not only ensures a supply of Cu(I) but also effectively scavenges dissolved oxygen, suppressing the Glaser coupling pathway.[5]
-
Add a Ligand: Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) can stabilize the Cu(I) catalytic center, potentially reducing its propensity to engage in side reactions.[4]
-
Part 3: Frequently Asked Questions (FAQs)
Q: Which catalyst system is best for my application?
A: The choice depends entirely on the desired regioisomer of the triazole product.
| Catalyst System | Regioisomer | Typical Conditions | Key Considerations |
| Cu(I) Source (e.g., CuSO₄/NaAsc) | 1,4-disubstituted | Water/tBuOH, Room Temp | Highly reliable, tolerant of many functional groups, considered the "gold standard" for click chemistry.[4][7] |
| Ru(II) Source (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Organic Solvents (e.g., Toluene, THF), 60-100 °C | Essential for accessing the 1,5-isomer. Can also be used with internal alkynes to yield fully substituted triazoles.[4][7] |
| Thermal (No Catalyst) | Mixture of 1,4- and 1,5- | High Temperature ( >80 °C) | Generally avoided due to lack of selectivity and harsh conditions, but can be useful for specific strained alkynes.[7] |
Q: How does the electronic nature of the alkyne affect the reaction?
A: For the catalyzed reactions (CuAAC and RuAAC), the electronic nature of the alkyne substituent generally has a modest effect on the reaction rate. The reactions are famously robust across a wide range of functional groups, including both electron-donating and electron-withdrawing groups.[6] However, for the uncatalyzed thermal reaction, electron-withdrawing groups on the alkyne can accelerate the cycloaddition.[8]
Q: What is a standard, robust protocol to start with?
A: A detailed, field-proven protocol for the CuAAC reaction is provided in the next section. It serves as an excellent starting point for most applications.
Part 4: Optimized Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
This protocol is designed to be a reliable starting point for the reaction of azido(methoxy)methanone with a terminal alkyne.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1.0 M solution of your terminal alkyne in a 1:1 mixture of tert-butanol and water.
-
Prepare a 1.0 M solution of azido(methoxy)methanone in the same solvent mixture.
-
Prepare a fresh 1.0 M aqueous solution of sodium ascorbate.
-
Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkyne solution (1.0 eq).
-
Add the azido(methoxy)methanone solution (1.1 eq).
-
Add additional 1:1 t-BuOH/water to achieve a final reaction concentration of approximately 0.1-0.5 M with respect to the alkyne.
-
Begin vigorous stirring.
-
-
Initiation of Catalysis:
-
Add the sodium ascorbate solution (0.1 eq, 10 mol%).
-
Add the CuSO₄ solution (0.01 eq, 1 mol%). The solution may turn slightly yellow or heterogeneous.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-12 hours. Look for the complete consumption of the limiting reagent (the alkyne).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted triazole.
-
Part 5: Visualizations and Diagrams
CuAAC Catalytic Cycle
Caption: A standard workflow for performing an azide-alkyne cycloaddition experiment.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common issues in CuAAC reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available from: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Khan, M. A. (2019). Cycloadditions with azides [Video]. YouTube. Available from: [Link]
-
Sun, X. (2015). Answer to "What is the reaction between azide and methoxy group?". ResearchGate. Available from: [Link]
-
Li, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9875–9885. Available from: [Link]
-
Li, H., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(23), 8493. Available from: [Link]
-
Hussain, H., et al. (2008). 1,3-Dipolar Cycloadditions of Azides and Alkynes: A Universal Ligation Tool in Polymer and Materials Science. Macromolecular Rapid Communications, 29(12-13), 1047-1070. Available from: [Link]
-
Houk, K. N., et al. (2008). Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. The Journal of Organic Chemistry, 73(7), 2674–2683. Available from: [Link]
-
Pintér, Á., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 14, 2596-2603. Available from: [Link]
- Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP).
-
Sipos, G., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]
Sources
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for Azido(methoxy)methanone based labeling experiments
Welcome to the technical support center for Azido(methoxy)methanone-based labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful implementation of this labeling strategy. As you embark on your bioconjugation experiments, this resource will serve as a comprehensive guide to navigate potential challenges and optimize your results.
Introduction to Azido(methoxy)methanone Labeling
Azido(methoxy)methanone, also known as methyl azidoformate, is a small, amine-reactive reagent for the introduction of azide functionalities onto proteins and other biomolecules. The azide group is a versatile chemical handle that can be subsequently used in a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. This two-step approach allows for the attachment of a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules, with high specificity and efficiency.
The primary mode of action of Azido(methoxy)methanone is the acylation of nucleophilic amino acid residues on the protein surface. The most reactive residue is the ε-amino group of lysine due to its accessibility and pKa. However, other nucleophilic residues such as the N-terminal α-amino group, and under certain conditions, the thiol group of cysteine and the hydroxyl group of tyrosine, may also react.
Core Principles of Azido(methoxy)methanone Labeling
Successful labeling with Azido(methoxy)methanone hinges on a fundamental understanding of its chemical properties and reactivity.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the amine group of a lysine residue attacks the carbonyl carbon of Azido(methoxy)methanone, leading to the formation of a stable amide bond and the release of methanol.
Key Considerations:
-
Reagent Stability: Azido(methoxy)methanone is an acyl azide, a class of compounds known for their thermal instability. It is crucial to handle and store the reagent appropriately to prevent decomposition.
-
pH Dependence: The acylation reaction is highly pH-dependent. A pH range of 7.5-8.5 is generally optimal for targeting lysine residues, as the amine group is sufficiently deprotonated to be nucleophilic.
-
Stoichiometry: The molar ratio of Azido(methoxy)methanone to the protein will determine the degree of labeling. Optimization of this ratio is critical to achieve the desired number of modifications per protein molecule.
-
Curtius Rearrangement: A potential side reaction for acyl azides is the Curtius rearrangement, which is promoted by heat and can lead to the formation of an isocyanate intermediate. This can result in undesired modifications of the protein.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Azido(methoxy)methanone labeling experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Low Labeling Efficiency
Question: My protein shows little to no incorporation of the azide label after the reaction. What could be the cause?
Answer:
Low labeling efficiency can stem from several factors, ranging from reagent integrity to reaction conditions.
-
Cause 1: Reagent Degradation. Azido(methoxy)methanone is sensitive to moisture and elevated temperatures, leading to hydrolysis or rearrangement.
-
Solution: Always use fresh, high-quality reagent. Store it under anhydrous conditions at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
-
-
Cause 2: Suboptimal pH. If the reaction pH is too low, the lysine amino groups will be protonated and non-nucleophilic, thus hindering the reaction.
-
Solution: Ensure the reaction buffer has a pH between 7.5 and 8.5. Use a buffer system that does not contain primary or secondary amines (e.g., Tris), which can compete with the protein for the labeling reagent. Phosphate-buffered saline (PBS) or bicarbonate buffer are suitable alternatives.
-
-
Cause 3: Insufficient Reagent Concentration. An inadequate molar excess of Azido(methoxy)methanone will result in incomplete labeling.
-
Solution: Increase the molar excess of the labeling reagent. A typical starting point is a 10- to 20-fold molar excess over the protein. However, this may need to be optimized for your specific protein.
-
-
Cause 4: Inaccessible Lysine Residues. The lysine residues on your protein of interest may be buried within the protein's structure or involved in salt bridges, making them inaccessible to the labeling reagent.
-
Solution: Consider performing the labeling under partially denaturing conditions, if your protein's function is not compromised. Alternatively, if site-specific labeling is not a concern, you can explore other labeling strategies targeting different amino acids.
-
Protein Aggregation
Question: I observe precipitation or aggregation of my protein during or after the labeling reaction. How can I prevent this?
Answer:
Protein aggregation is a common challenge in bioconjugation and can be triggered by several factors.
-
Cause 1: Change in Surface Charge. The acylation of lysine residues neutralizes their positive charge. This alteration in the protein's surface charge distribution can lead to hydrophobic interactions and aggregation.
-
Solution: Optimize the degree of labeling to minimize the impact on protein solubility. Lowering the molar excess of Azido(methoxy)methanone can help. Including excipients such as arginine or glycerol in the reaction buffer can also help to suppress aggregation.
-
-
Cause 2: Use of Organic Solvents. The labeling reagent is often dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature the protein.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 5-10% (v/v).
-
-
Cause 3: Inherent Instability of the Protein. Your protein may be inherently prone to aggregation under the reaction conditions (e.g., pH, temperature).
-
Solution: Screen different buffer conditions and additives to enhance protein stability. This could include adjusting the salt concentration or adding stabilizers like sucrose or trehalose.
-
Non-Specific Labeling or Undesired Modifications
Question: I suspect that amino acids other than lysine are being modified, or that the labeling is not specific. How can I address this?
Answer:
While lysine is the primary target, other nucleophilic residues can react with Azido(methoxy)methanone, especially at higher pH values or with a large excess of the reagent.
-
Cause 1: Reaction with Other Nucleophiles. At pH values above 8.5, the hydroxyl group of tyrosine and the thiol group of cysteine can become deprotonated and react with the labeling reagent.
-
Solution: Maintain the reaction pH within the optimal range of 7.5-8.5. If your protein contains a highly reactive cysteine that you do not wish to label, consider a reversible blocking strategy for the cysteine prior to the labeling reaction.
-
-
Cause 2: Curtius Rearrangement. At elevated temperatures, Azido(methoxy)methanone can undergo the Curtius rearrangement to form a highly reactive isocyanate intermediate. This isocyanate can then react with various nucleophiles on the protein, leading to non-specific labeling.
-
Solution: Perform the labeling reaction at a low temperature, such as 4°C or on ice, to minimize the risk of this side reaction.
-
Experimental Protocols
General Protocol for Protein Labeling with Azido(methoxy)methanone
This protocol provides a starting point for labeling a protein with Azido(methoxy)methanone. Optimization will be required for each specific protein.
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Determine the protein concentration accurately.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Azido(methoxy)methanone in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the Azido(methoxy)methanone stock solution to the protein solution while gently vortexing. A good starting point is a 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at 4°C or on ice.
-
-
Removal of Excess Reagent:
-
Remove the unreacted Azido(methoxy)methanone using a desalting column, dialysis, or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing reporter molecule to the azide-labeled protein.
-
Reagent Preparation:
-
Azide-labeled protein: Prepared as described above.
-
Alkyne-reporter: Dissolve in DMSO to a stock concentration of 10 mM.
-
Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a ligand that stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, a 5- to 10-fold molar excess of the alkyne-reporter, and THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or affinity chromatography if a tag was introduced.
-
Data Presentation and Visualization
Table 1: Troubleshooting Common Issues in Azido(methoxy)methanone Labeling
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Reagent degradation | Use fresh reagent; prepare stock solutions immediately before use. |
| Suboptimal pH | Maintain reaction pH between 7.5 and 8.5. | |
| Insufficient reagent | Increase the molar excess of Azido(methoxy)methanone. | |
| Inaccessible lysines | Consider partial denaturation or alternative labeling strategies. | |
| Protein Aggregation | Altered surface charge | Optimize the degree of labeling; use aggregation suppressors. |
| Organic solvent effects | Keep the final concentration of organic solvent low (<10%). | |
| Inherent protein instability | Screen for optimal buffer conditions and stabilizers. | |
| Non-Specific Labeling | Reaction with other nucleophiles | Control pH (7.5-8.5); consider blocking reactive cysteines. |
| Curtius rearrangement | Perform the reaction at low temperature (e.g., 4°C). |
Diagrams
Caption: Experimental workflow for Azido(methoxy)methanone labeling and subsequent click chemistry.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
- Lallana, E., Riguera, R., & Fernández-Megía, E. (2011). Acyl azides as versatile building blocks for the synthesis of clickable polymers.
- Hermanson, G. T. (2013).
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279.
- Kim, J.-G., & Jang, D. O. (2008). A convenient synthesis of acyl azides from carboxylic acids using trichloroacetonitrile and triphenylphosphine. Synlett, 2008(13), 2072-2074.
- Mata, A., Weigl, U., Flögel, O., Baur, P., Hone, C. A., & Kappe, C. O. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering, 5(4), 751-758.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: Diverse chemical function from a few good reactions.
-
Wikipedia. (2023). Acyl azide. Retrieved from [Link]
Sources
Technical Support Center: Azido(methoxy)methanone Reaction Protocols
Welcome to the technical support center for azido(methoxy)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the quenching and workup procedures for reactions involving this energetic and versatile reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure your experiments are both successful and safe.
Introduction to Azido(methoxy)methanone
Azido(methoxy)methanone, also known as methyl azidoformate, is an acyl azide that serves as a valuable reagent in organic synthesis. Like other acyl azides, it is a high-energy molecule that requires careful handling.[1] Its primary utility lies in its ability to undergo the Curtius rearrangement to form an isocyanate, which can then be trapped with various nucleophiles to generate amines, carbamates, and ureas.[2][3] Understanding the stability and reactivity of this compound is paramount to achieving desired outcomes and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azido(methoxy)methanone?
A1: The primary safety concerns are its thermal instability and potential for explosive decomposition.[4] It is also important to avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[5] Halogenated solvents should also be avoided due to the potential formation of explosive di- and tri-azidomethane.[5] All manipulations should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and compatible gloves.[4]
Q2: How can I monitor the progress of a reaction involving azido(methoxy)methanone?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. In IR spectroscopy, the disappearance of the characteristic acyl azide peak around 2140 cm⁻¹ and the appearance of the product peak will indicate the reaction's progress.[6]
Q3: My reaction is complete. What is the general approach for quenching and workup?
A3: The general approach involves cooling the reaction mixture, quenching any unreacted azido(methoxy)methanone, and then proceeding with an extractive workup using cold solvents. It is crucial to avoid heating the reaction mixture at any stage.[6]
Q4: I suspect my azido(methoxy)methanone has decomposed. What are the signs?
A4: The primary decomposition pathway for acyl azides is the Curtius rearrangement, which forms an isocyanate.[2] This can be identified by a strong absorbance band around 2250 cm⁻¹ in the IR spectrum.[6] Uncontrolled decomposition can be indicated by vigorous gas evolution (N₂) and a rapid temperature increase.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Curtius Rearrangement: The reaction temperature may have been too high, leading to the rearrangement of the acyl azide to the isocyanate.[6] | Maintain strict low-temperature control (typically 0 °C or below) throughout the reaction and workup.[6] |
| Hydrolysis: The acyl azide may have hydrolyzed back to the corresponding carbamic acid derivative due to the presence of water.[6] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Impure Starting Materials: Impurities in the starting materials can lead to side reactions. | Ensure the purity of all reagents before starting the reaction. | |
| Product Contaminated with Isocyanate | The acyl azide underwent the Curtius rearrangement. | If the isocyanate is not the desired product, its formation represents a loss of yield. To minimize this, maintain low temperatures. If the isocyanate is a desired intermediate, the reaction can be heated to promote the rearrangement, and a nucleophile can be added to trap the isocyanate.[8] |
| Difficulty in Isolating the Product | Thermal Instability: Attempting to isolate the product by distillation or rotary evaporation at elevated temperatures can lead to decomposition.[6] | Avoid thermal purification methods. Use non-thermal techniques such as cold extraction, precipitation, or filtration. If rotary evaporation is necessary, it should be performed at low temperatures and with extreme caution.[6] |
| Vigorous Gas Evolution and Exotherm | Uncontrolled decomposition of the acyl azide. | IMMEDIATE ACTION REQUIRED: If it is safe to do so, cool the reaction vessel in an ice bath. Remove any heat source and alert personnel in the immediate vicinity.[7] |
Experimental Protocols
Protocol 1: General Reaction Quenching and Workup
This protocol outlines a general procedure for quenching and working up a reaction where azido(methoxy)methanone has been used as a reagent.
Step 1: Cooling
-
Once the reaction is deemed complete by TLC or IR analysis, cool the reaction vessel to 0 °C in an ice-water bath.
Step 2: Quenching of Unreacted Azido(methoxy)methanone (Choose one method)
-
Method A: Staudinger Reduction (for quenching in the organic phase)
-
To the cold reaction mixture, add a solution of triphenylphosphine (1.1 equivalents relative to the initial amount of azido(methoxy)methanone) in the reaction solvent dropwise.
-
Stir the mixture at 0 °C for 1-2 hours. The azide is reduced to an iminophosphorane.[9]
-
Add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.[10]
-
-
Method B: Hydrolysis
-
Slowly add cold water or a cold saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. This will hydrolyze the unreacted acyl azide.
-
Step 3: Extractive Workup
-
Transfer the quenched reaction mixture to a separatory funnel containing cold deionized water.[11]
-
Extract the product with a cold, non-halogenated organic solvent (e.g., diethyl ether or ethyl acetate).[6][11]
-
Wash the combined organic layers with cold brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][11]
-
Filter the drying agent.
Step 4: Solvent Removal
-
Carefully remove the solvent under reduced pressure at a low temperature. Crucially, do not concentrate the solution to dryness if you suspect significant amounts of unreacted acyl azide remain. [6]
Protocol 2: Quenching of Aqueous Azide Waste
This protocol is for the destruction of residual sodium azide in the aqueous phase after workup. This procedure must be performed in a chemical fume hood.[12]
Step 1: Preparation
-
Place the aqueous waste containing sodium azide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet vented to the fume hood's exhaust.
-
Cool the flask in an ice bath.
Step 2: Nitrite Addition
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in the waste.[12]
Step 3: Acidification
-
Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic (test with pH paper). It is critical to add the acid after the nitrite to prevent the formation of hydrazoic acid. [12]
Step 4: Completion and Disposal
-
Stir the mixture until the evolution of nitrogen oxides ceases.
-
Test for excess nitrite with starch-iodide paper (a blue color indicates excess nitrite and complete azide destruction).[12]
-
The neutralized solution can then be disposed of according to your institution's hazardous waste guidelines.[5][13]
Visualizing the Workflow
Caption: General workflow for quenching and workup.
Caption: Troubleshooting logic for low product yield.
References
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. [Link]
-
Organic Syntheses. (n.d.). Procedure for Methyl azidoacetate. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
Singh, R. K., et al. (2016). Advances in the synthesis and reactivity of acyl azides (2005-2015). RACO. [Link]
-
Wikipedia. (n.d.). Acyl azide. [Link]
-
Lwowski, W., & Mattingly, G. T. (1965). Reaction of methyl azidoformate with norbornene. Canadian Journal of Chemistry, 43(4), 1081-1088. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]
-
ACS Publications. (n.d.). Staudinger reaction between triarylphosphines and azides. Mechanism. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
National Institutes of Health. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Wikipedia. (n.d.). Staudinger reaction. [Link]
-
Organic Chemistry Reaction. (2026). Staudinger Azide Reduction: Synthesis of Amine. [Link]
-
University of Victoria. (2022). Safe Work Procedure - Azides. [Link]
Sources
- 1. raco.cat [raco.cat]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. uvic.ca [uvic.ca]
Validation & Comparative
A Comparative Guide to Azide Linkers in Bioconjugation: Azido(methoxy)methanone vs. Amine-Reactive Alternatives
In the landscape of modern bioconjugation, the strategic introduction of azide functionalities onto biomolecules is a cornerstone for a multitude of applications, from the construction of antibody-drug conjugates (ADCs) to the development of advanced molecular imaging probes. The choice of the azide-bearing linker is a critical decision that profoundly influences the efficiency of the azide incorporation, the stability of the resulting bioconjugate, and the overall success of downstream applications, which commonly involve bioorthogonal reactions like the Staudinger ligation or azide-alkyne cycloadditions (CuAAC and SPAAC).[1]
This guide provides an in-depth technical comparison between a less conventional azide linker, azido(methoxy)methanone (also known as methyl azidoformate), and the more established amine-reactive azide linkers, with a primary focus on N-hydroxysuccinimide (NHS) esters. We will delve into the underlying chemistry of these linkers, compare their reactivity and the stability of the conjugates they form, and provide practical guidance for researchers navigating the selection of an optimal azide introduction strategy.
The Critical Role of the Azide Linker: More Than Just a Handle
The azide group, being small and bioorthogonal, is an ideal chemical handle for subsequent conjugation reactions.[2] However, the method used to attach this azide to a biomolecule is not trivial. The linker's reactivity dictates the efficiency and site-selectivity of the labeling process, while the chemical nature of the resulting bond governs the stability of the azide-modified biomolecule. An unstable linkage can lead to premature loss of the azide handle, rendering the biomolecule incompatible with subsequent conjugation steps.
Azido(methoxy)methanone: A Carbamate-Forming Azide Linker
Azido(methoxy)methanone is a small, reactive molecule that can introduce an azide group onto biomolecules through the formation of a carbamate linkage. The primary targets for this reaction are nucleophilic amine groups, such as the ε-amino group of lysine residues on the surface of proteins.
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of azido(methoxy)methanone, with the departure of the methoxy group.
Figure 1: Reaction of azido(methoxy)methanone with a primary amine on a protein to form a carbamate linkage and introduce an azide group.
Key Characteristics of Azido(methoxy)methanone:
-
Small Size: Its low molecular weight can be advantageous in minimizing the perturbation of the biomolecule's structure and function.
-
Carbamate Linkage: The formation of a carbamate bond is the defining feature of this linker. While carbamates are generally stable, their stability can be influenced by the surrounding chemical environment and they are known to be more susceptible to hydrolysis than amide bonds under certain conditions.[3][4] This characteristic could be a potential drawback if long-term stability in diverse biological media is required. Conversely, in applications where linker cleavage is desirable, this property might be exploited.[5]
Amine-Reactive Azide Linkers: The NHS-Ester Gold Standard
N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive linkers for bioconjugation.[6] Azide-bearing NHS esters, such as NHS-azide, azidoacetic acid NHS ester, and longer PEGylated versions, react efficiently with primary amines on proteins to form stable amide bonds.
The reaction involves the nucleophilic attack of the amine on the activated carbonyl of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Figure 2: Reaction of an azide-NHS ester with a primary amine on a protein to form a stable amide linkage. 'R' represents a spacer arm of varying length and composition.
Key Characteristics of Azide-NHS Esters:
-
High Reactivity and Efficiency: NHS esters are well-known for their high reactivity towards primary amines at physiological to slightly alkaline pH, leading to efficient labeling of biomolecules.
-
Amide Bond Stability: The resulting amide bond is exceptionally stable under a wide range of physiological conditions, making it ideal for applications requiring long-term stability of the bioconjugate.[7]
-
Versatility: A wide variety of azide-NHS esters are commercially available with different spacer arms (e.g., alkyl chains, polyethylene glycol (PEG)), allowing for the fine-tuning of properties such as solubility and steric hindrance.
Head-to-Head Comparison: Azido(methoxy)methanone vs. Azide-NHS Esters
| Feature | Azido(methoxy)methanone | Azide-NHS Esters |
| Reactive Group | Methoxycarbonyl azide | N-hydroxysuccinimidyl ester |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Resulting Linkage | Carbamate | Amide |
| Bond Stability | Generally considered less stable than amide bonds; potentially susceptible to enzymatic or chemical cleavage.[3][4] | Highly stable under physiological conditions.[7] |
| Reactivity | Expected to be reactive towards amines, but quantitative comparative data with NHS esters is not readily available in the literature. | High and well-characterized reactivity with amines at neutral to slightly alkaline pH. |
| Byproducts | Methanol | N-hydroxysuccinimide |
| Commercial Availability | Less common as a bioconjugation reagent. | Widely available with a variety of spacer arms. |
| Potential Advantages | Small size; potential for cleavable linker strategies. | High efficiency; exceptional stability of the conjugate; versatility in linker design. |
| Potential Disadvantages | Lower stability of the carbamate linkage may be a concern for some applications; limited commercial availability and supporting literature for bioconjugation. | Can be susceptible to hydrolysis in aqueous solutions. |
Experimental Considerations and a General Protocol
While a specific, validated protocol for using azido(methoxy)methanone in bioconjugation is not widely published, a general procedure for labeling a protein with an amine-reactive azide linker can be adapted. The following protocol is provided as a representative example for labeling an antibody with an azide-NHS ester.
Protocol: Azide Labeling of an Antibody using an Azide-NHS Ester
Materials:
-
Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines (e.g., Tris).
-
Azide-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or other stabilizing proteins (e.g., BSA), it must be exchanged into an amine-free buffer such as PBS. This can be achieved using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
Azide-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Azide-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the antibody solution. The optimal molar excess may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification of the Azide-Labeled Antibody:
-
Remove the excess, unreacted Azide-NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), i.e., the average number of azide groups per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting the azide-labeled antibody with a known concentration of a fluorescently tagged alkyne and measuring the absorbance.
-
Note on using Azido(methoxy)methanone: A similar protocol could theoretically be employed for azido(methoxy)methanone. However, the optimal reaction conditions (e.g., pH, temperature, reaction time, and molar excess) would need to be empirically determined due to the lack of established protocols in the bioconjugation literature. The stability of the resulting carbamate linkage would also need to be carefully assessed for the specific application.
Downstream Application: Click Chemistry
Once the azide functionality has been successfully introduced onto the biomolecule, it is ready for a variety of bioorthogonal reactions. The most common of these is the azide-alkyne cycloaddition, which can be either copper-catalyzed (CuAAC) or strain-promoted (SPAAC).
Figure 3: A generalized experimental workflow for bioconjugation using an amine-reactive azide linker followed by a click chemistry reaction to attach a payload of interest.
Conclusion and Expert Recommendations
The selection of an appropriate azide linker is a critical step in the design of a bioconjugation strategy. While azido(methoxy)methanone presents a smaller, alternative reagent for introducing azides via a carbamate linkage, the vast majority of researchers and drug development professionals rely on azide-NHS esters for their proven efficiency, versatility, and the exceptional stability of the resulting amide bond.
For applications demanding high stability and reproducibility, Azide-NHS esters are the recommended choice. The extensive commercial availability of these reagents with diverse spacer arms provides a significant advantage in optimizing the properties of the final bioconjugate.
Azido(methoxy)methanone may be considered in specific contexts where the introduction of a potentially cleavable carbamate linkage is desired. However, researchers opting for this linker should be prepared to undertake significant optimization of the labeling protocol and a thorough characterization of the conjugate's stability.
Ultimately, the choice of linker should be guided by a thorough understanding of the chemical principles involved and the specific requirements of the intended application.
References
-
Advances in Bioconjugation. PMC. [Link]
-
β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. PubMed. [Link]
-
A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
Antibody Labeling Kits vs Conventional Labeling: A Comparative Study in Immunofluorescence of Cell Cultures. DergiPark. [Link]
-
Stability studies of amide and carbamate-based BCN probes 15 and 16,... ResearchGate. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
-
Kinetic characteristics of L-lysine α- oxidase from Trichoderma cf. aureoviride Rifai VKM F-4268D: Substrate specificity and allosteric effects. NIH. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. [Link]
-
Kinetics of Interaction of Vanillin With Amino Acids and Peptides in Model Systems. PubMed. [Link]
-
Chemical Lysine Modification at a single site. SlideShare. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
A review of conjugation technologies for antibody drug conjugates. PMC. [Link]
-
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
-
Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. ADC Review. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]
-
(PDF) Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. ResearchGate. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI. [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. MDPI. [Link]
-
Protein DNA Bioconjugate Protocol. YouTube. [Link]
Sources
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoactivated bioconjugation between ortho-azidophenols and anilines: a facile approach to biomolecular photopatterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Protein Labeling with Methoxycarbonyl Azide by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of proteins is a cornerstone of modern proteomics. It enables the study of protein function, interactions, and localization. This guide provides an in-depth technical comparison of protein labeling using methoxycarbonyl azide, a representative acylating agent, against other common labeling methodologies. We will delve into the causality behind experimental choices and provide self-validating protocols for robust mass spectrometry-based validation.
The Principle of Covalent Labeling for Mass Spectrometry
Covalent labeling is a powerful technique for tagging proteins with a stable chemical moiety. This tag can serve various purposes, from enabling enrichment of a specific protein subset to introducing a quantifiable marker. For mass spectrometry (MS), any covalent modification results in a predictable mass shift in the modified protein and its constituent peptides.[1] This mass shift is the primary evidence of successful labeling and can be precisely detected by modern mass spectrometers.[1][2]
The ideal chemical labeling reagent for MS-based proteomics should exhibit:
-
High Specificity: Reacts with a known amino acid residue or functional group.
-
High Efficiency: Reacts to completion under biocompatible conditions.
-
Stability: Forms a stable covalent bond that withstands sample processing.
-
A Unique Mass Shift: Generates a mass change that is easily identifiable and not isobaric with common post-translational modifications (PTMs).
Methoxycarbonyl Azide: A Case Study in Protein Acylation
Methoxycarbonyl azide represents a class of acylating agents that can be used to modify nucleophilic residues on a protein's surface. While less common than NHS esters, its reactivity provides a valuable case study for understanding the validation of a specific type of protein modification.
Mechanism of Action
Methoxycarbonyl azide is presumed to react primarily with the ε-amine group of lysine residues and the N-terminal α-amine group of the protein. The reaction is an acylation that results in the formation of a stable carbamate linkage and the release of hydrazoic acid.
This modification adds a methoxycarbonyl group (CH₃O-C=O) to the protein, resulting in a specific and predictable mass increase.
Experimental Workflow: From Labeling to Validation
A robust experimental design is critical for the unambiguous validation of protein labeling. The following workflow outlines the key stages, from initial protein labeling to the final mass spectrometric analysis.
Caption: A generalized workflow for the validation of protein labeling by mass spectrometry.
Detailed Protocol: Validation of Methoxycarbonyl Azide Labeling
This protocol provides a self-validating system for confirming the successful labeling of a model protein (e.g., Bovine Serum Albumin - BSA) with methoxycarbonyl azide.
Materials:
-
Bovine Serum Albumin (BSA), 10 mg/mL in Phosphate Buffered Saline (PBS)
-
Methoxycarbonyl azide solution (100 mM in a dry organic solvent like DMSO)
-
Tris buffer (1 M, pH 8.0) for quenching
-
Urea (8 M) in 50 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT), 500 mM
-
Iodoacetamide (IAA), 500 mM
-
Trypsin, sequencing grade
-
Formic acid, LC-MS grade
Procedure:
-
Protein Preparation:
-
To 100 µL of the BSA solution, add 100 µL of 8 M Urea. This denatures the protein, making more lysine residues accessible.
-
-
Labeling Reaction:
-
Add 5 µL of the 100 mM methoxycarbonyl azide solution to the protein solution (final concentration ~5 mM).
-
Incubate for 1 hour at room temperature with gentle mixing. Rationale: A molar excess of the labeling reagent drives the reaction to completion. Incubation time may need optimization for different proteins.
-
-
Quenching:
-
Add 20 µL of 1 M Tris buffer to the reaction. Rationale: The primary amine in Tris will react with and consume any excess methoxycarbonyl azide, stopping the labeling reaction.
-
-
Sample Cleanup:
-
Perform a buffer exchange into 50 mM ammonium bicarbonate using a desalting column or precipitate the protein using a methanol/chloroform protocol to remove reaction byproducts and excess reagents.[3]
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Desalting and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Mass Spectrometry Data Analysis
The key to validation lies in the data analysis.
-
Database Search: Search the acquired MS/MS spectra against the BSA protein sequence.
-
Variable Modification: Crucially, include a variable modification on lysine (K) residues corresponding to the mass of the methoxycarbonyl group (+59.0133 Da). Also, include carbamidomethylation of cysteine (+57.0215 Da) as a fixed modification.
-
Validation: Manually inspect the MS/MS spectra of peptides identified with the +59.0133 Da modification. A valid identification will show a series of b- and y-ions that confirm the peptide sequence, with the mass shift localized to a specific lysine residue.
Comparison with Alternative Labeling Reagents
The choice of labeling reagent is dictated by the experimental goal. Methoxycarbonyl azide, as an acylating agent, is one of many options. Below is a comparison with other widely used classes of labeling reagents.
| Reagent Class | Example(s) | Target Residue(s) | Key Features & Use Cases | Limitations |
| Acylating Agents | Methoxycarbonyl Azide, NHS Esters | Lysine, N-terminus | Simple, robust chemistry for labeling accessible amines. Widely used for attaching biotin, fluorophores, or crosslinkers.[4] | Can alter protein charge, potentially affecting structure and function. |
| Isobaric Tags | TMT, iTRAQ | Lysine, N-terminus | Enables multiplexed quantitative proteomics. All tags have the same total mass, but produce different reporter ions upon fragmentation for quantification.[3][5] | Can suffer from ratio distortion due to co-isolation of precursor ions. High cost of reagents.[5] |
| Metabolic Labeling | Azidohomoalanine (AHA) | Methionine | Labels newly synthesized proteins in living cells. The azide handle allows for bioorthogonal "click" chemistry.[6][7] | Requires cell culture and methionine-depleted media. Labeling efficiency can vary.[6] |
| Photoaffinity Labels | Aryl Azides, Diazirines | Non-specific C-H, N-H, O-H bonds | Used to map protein-protein or protein-small molecule interactions. Covalent bond forms only upon UV activation.[8] | Can be inefficient and may cause protein damage due to UV light. Non-specific insertion can be difficult to interpret.[8] |
| Thiol-Reactive Agents | Iodoacetamide, Maleimides | Cysteine | Highly specific for the thiol group of cysteine, which is often less abundant than lysine. | Requires a free, accessible cysteine residue. Can be irreversible. |
Concluding Remarks for the Practicing Scientist
The validation of protein labeling by mass spectrometry is an exacting process that relies on a well-designed experimental workflow and meticulous data analysis. While a reagent like methoxycarbonyl azide provides a straightforward method for acylating proteins, its utility must be weighed against a diverse landscape of alternative labeling strategies.
The choice of reagent should always be guided by the biological question at hand. For quantitative comparisons across multiple samples, isobaric tags like TMT are the gold standard.[5] For tracking newly synthesized proteins in a cellular context, metabolic labels such as azidohomoalanine are unparalleled.[6] For mapping interactions, photoaffinity labels are indispensable.[8]
Ultimately, the principles of validation remain universal: the covalent modification must be stable, specific, and result in a predictable mass shift that can be unambiguously identified by high-resolution mass spectrometry. The self-validating protocols and comparative data presented in this guide are intended to empower researchers to confidently and accurately characterize their labeled proteins, ensuring the integrity and reliability of their downstream applications.
References
-
AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Validation of Protein Acetylation by Mass Spectrometry. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. (2018). PubMed. Retrieved January 25, 2026, from [Link]
-
Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
What is the reaction between azide and methoxy group?. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). PDF. Retrieved January 25, 2026, from [Link]
-
Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. (n.d.). Portland Press. Retrieved January 25, 2026, from [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Mass spectrometry-based detection of protein acetylation. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to In Vivo Labeling: A Comparative Analysis of Azido(methoxy)methanone Alternatives
For the discerning researcher navigating the complexities of in vivo labeling, the choice of chemical tools is paramount to experimental success. This guide provides an in-depth comparison of alternatives to traditional azide-based metabolic labeling strategies, with a focus on their application in living organisms. We will delve into the mechanisms, advantages, and limitations of established and emerging techniques, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.
Introduction: The Power and Pitfalls of Azide-Based In Vivo Labeling
The introduction of the azide group as a bioorthogonal handle has revolutionized our ability to visualize and track biological processes in their native environment. Metabolic labeling with azido-sugars, such as tetraacetyl-N-azidoacetylmannosamine (Ac4ManAz), allows for the incorporation of this chemical reporter onto cell surface glycoproteins.[1][2] This azide-decorated surface then serves as a target for subsequent ligation with probes bearing a complementary reactive group, most commonly through "click chemistry".[3][4] This powerful two-step strategy has been instrumental in applications ranging from cancer targeting to tracking stem cells.[1][5]
However, the reliance on azide-based methods is not without its challenges. The most prevalent ligation partner for azides is an alkyne, and the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires a copper(I) catalyst that is cytotoxic, limiting its direct application in living animals.[3] While the development of copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) has been a significant leap forward, concerns regarding the reaction kinetics and the potential for non-specific reactions of the strained cyclooctynes remain.[6] Furthermore, achieving cell-type-specific labeling with metabolic approaches can be challenging, as many cell types will incorporate the azido-sugar.[1]
This guide will explore the leading alternatives to azide-alkyne click chemistry for in vivo labeling, providing a comparative framework to guide your experimental design.
Comparative Analysis of In Vivo Labeling Chemistries
The ideal in vivo labeling chemistry should be highly selective, exhibit fast reaction kinetics at physiological conditions, and be non-toxic.[7] Here, we compare the most prominent bioorthogonal reactions used for in vivo labeling.
| Reaction | Reactive Partners | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Limitations |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO, DIFO) | 0.1 - 1 | Well-established, commercially available reagents. | Slower kinetics compared to tetrazine ligation; potential for cyclooctyne side reactions. |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Extremely fast kinetics, enabling labeling at low concentrations.[8] | TCO can be hydrophobic; potential for tetrazine reduction in vivo. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | One of the first bioorthogonal reactions. | Very slow kinetics, often not suitable for dynamic in vivo imaging.[8] |
Deep Dive into the Alternatives
Tetrazine Ligation: The Speed Demon of Bioorthogonal Chemistry
The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), has emerged as a frontrunner for in vivo applications due to its exceptionally fast reaction rates.[8] This rapid kinetics allows for the use of lower concentrations of labeling reagents, minimizing potential off-target effects and toxicity.
The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas, irreversibly forming a stable dihydropyrazine product. This reaction is highly specific and does not cross-react with other functional groups found in biological systems.
This protocol outlines a general procedure for labeling cells that have been engineered to express TCO on their surface, followed by in vivo administration of a tetrazine-conjugated imaging agent.
-
Cell Preparation: Culture cells engineered to express a cell-surface protein fused to a TCO-containing unnatural amino acid.
-
Animal Model: Implant the TCO-expressing cells into the animal model (e.g., subcutaneously in a mouse). Allow the tumor to establish.
-
Probe Administration: Prepare a sterile solution of the tetrazine-fluorophore conjugate in a biocompatible vehicle (e.g., PBS). Administer the probe via intravenous injection. The exact dose will depend on the specific probe and animal model.
-
In Vivo Imaging: At various time points post-injection, image the animal using an appropriate in vivo imaging system (e.g., IVIS).
-
Data Analysis: Quantify the fluorescence signal in the region of interest and compare it to control animals that received non-TCO-expressing cells.
Photoaffinity Labeling: Covalent Capture of Molecular Interactions
Photoaffinity labeling is a powerful technique to covalently link a probe to its biological target upon photoactivation.[9] This method is particularly useful for identifying and isolating binding partners of a specific molecule in vivo.[10]
A photoaffinity probe consists of a ligand for the target of interest, a photoreactive group (e.g., an aryl azide or a diazirine), and often a reporter tag (e.g., a radioisotope or a biotin handle for purification). Upon binding to the target, the photoreactive group is activated by UV light, forming a highly reactive intermediate that covalently crosslinks the probe to the target protein.
This protocol provides a general workflow for in vivo photoaffinity labeling of a specific receptor in the brain of a mouse.
-
Probe Synthesis: Synthesize the photoaffinity probe with high specific radioactivity.
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.
-
Probe Delivery: Infuse the radiolabeled photoaffinity probe directly into the brain region of interest.
-
Incubation: Allow for the probe to diffuse and bind to the target receptors.
-
Photocrosslinking: Irradiate the brain region with UV light of the appropriate wavelength using a fiber-optic guide.
-
Tissue Processing: Euthanize the animal, dissect the brain region, and prepare tissue homogenates.
-
Analysis: Analyze the covalently labeled proteins by SDS-PAGE and autoradiography.
Future Directions and Concluding Remarks
The field of in vivo labeling is continuously evolving, with ongoing efforts to develop even faster, more selective, and more biocompatible chemistries. The development of new bioorthogonal reaction pairs and the refinement of existing methods will undoubtedly expand the toolbox available to researchers.
The choice of an in vivo labeling strategy should be guided by the specific biological question being addressed. For applications requiring rapid labeling of low-abundance targets, tetrazine ligation is an excellent choice. For identifying direct binding interactions in a complex biological milieu, photoaffinity labeling remains a powerful tool. While azide-based metabolic labeling is a well-established and valuable technique, the alternatives presented in this guide offer significant advantages in terms of reaction kinetics and, in some cases, specificity. By carefully considering the strengths and weaknesses of each approach, researchers can design more robust and informative in vivo experiments.
References
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Synthesis and Characterization of Azido Aryl Analogs of IBNtxA for Radio-Photoaffinity Labeling Opioid Receptors in Cell Lines and in Mouse Brain. Cellular and Molecular Neurobiology. [Link]
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Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Communications. [Link]
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Synthesis and Characterization of Azido Aryl Analogs of IBNtxA for Radio-Photoaffinity Labeling Opioid Receptors in Cell Lines and in Mouse Brain. PubMed. [Link]
-
Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences. [Link]
-
In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Chemical Society Reviews. [Link]
-
Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. ResearchGate. [Link]
-
The Application of Bio-orthogonality for In Vivo Animal Imaging. ACS Omega. [Link]
-
Metabolic Labeling of Live Stem Cell for In Vitro Imaging and In Vivo Tracking. PubMed. [Link]
-
Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]
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A Senior Application Scientist's Guide to Bioorthogonal Chemistries: A Comparative Analysis for Advanced Bioconjugation
In the intricate landscape of chemical biology and drug development, the ability to perform specific chemical transformations within a living system—without interfering with its native processes—is paramount. This principle, known as bioorthogonal chemistry, has furnished a powerful toolkit for labeling, tracking, and manipulating biomolecules in their natural habitat.[1][2][3][4] The azide has emerged as a uniquely valuable functional group in this domain; it is small, stable, and abiotic, making it an ideal chemical handle for introducing probes onto biomolecules.[4][5][6]
While a simple molecule like methyl azidoformate (N₃COOCH₃) represents the fundamental structure of an organic azide, its direct utility in complex bioconjugation is limited.[7] It serves better as a model compound for studying the intrinsic reactivity of the azido group.[7] For practical applications, the azide handle is typically installed on a biomolecule of interest through metabolic labeling or chemical modification.[5][8] The true challenge and opportunity lie in selecting the appropriate reaction partner and ligation chemistry to engage this azide handle.
This guide provides a comparative analysis of the three principal azide-focused bioorthogonal reactions: the Staudinger Ligation , the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , and the Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation . We will delve into their mechanisms, reaction kinetics, and practical considerations, providing the data-driven insights necessary for researchers to make informed decisions in their experimental designs.
The Bioorthogonal Chemistries: A Head-to-Head Comparison
The choice of a bioorthogonal reaction is a critical decision, governed by the specific demands of the experiment, such as the need for speed, the stability of the reagents, and the biological context.[1][9]
Staudinger Ligation
The Staudinger Ligation was the first reaction to be reimagined for a bioorthogonal purpose. It involves the reaction of an azide with a specifically engineered triarylphosphine bearing an electrophilic trap (typically a methyl ester).[10][] The reaction proceeds through an iminophosphorane intermediate, which rearranges via intramolecular trapping to form a stable amide bond.[2][12]
-
Mechanism: A two-step process involving the formation of an iminophosphorane followed by hydrolysis or intramolecular trapping.[2][12]
-
Key Advantages: Highly selective and was foundational to the field. The phosphine reagents are generally stable.
-
Limitations: The reaction kinetics are notoriously slow compared to more modern "click" reactions, which can be a significant drawback for labeling low-abundance targets or tracking rapid processes.[13] Furthermore, the phosphine reagents can be susceptible to air oxidation.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents a major breakthrough in bioorthogonal chemistry by eliminating the need for the cytotoxic copper(I) catalyst used in the original "click chemistry" (CuAAC).[15] This reaction utilizes a cyclooctyne, a cyclic alkyne whose triple bond is distorted and highly energized by ring strain.[15][16][17] This strain is released as the alkyne readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage.[15][17][18]
-
Key Advantages: Copper-free, making it highly biocompatible for live-cell and in-vivo applications.[15][17] A wide array of cyclooctyne reagents have been developed with varying kinetics and properties.[10][16]
-
Limitations: Some highly reactive cyclooctynes can be unstable or exhibit off-target reactivity with biological nucleophiles like thiols.[4][14] The reagents are also significantly larger than a simple phosphine, which can sometimes be a steric hindrance.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction is currently the fastest known bioorthogonal reaction.[1] It typically involves the cycloaddition of an electron-poor diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained trans-cyclooctene (TCO) or norbornene.[19][20][21] This reaction proceeds with exceptionally rapid kinetics to form a dihydropyrazine product, which then rapidly eliminates a molecule of dinitrogen to form a stable pyridazine linkage.
-
Mechanism: A [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[19][20]
-
Key Advantages: Unparalleled reaction speed, with second-order rate constants orders of magnitude higher than SPAAC or Staudinger ligation.[1] This allows for labeling at very low concentrations.
-
Limitations: The stability of the reagents can be a concern. Tetrazines can degrade in aqueous media, and some strained alkenes like TCO can be light-sensitive or isomerize.[1][14][22]
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which reflects the reaction's speed. Faster kinetics are crucial for applications involving low-abundance biomolecules or the need for rapid labeling.[1]
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| IEDDA Ligation | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, high specificity, no catalyst required.[1] | TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[1][23] |
| Tetrazine (Tz) + Norbornene | ~1 - 10 | Good kinetics, stable dienophile.[1] | Slower than TCO-based reactions. | |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3 | Copper-free, excellent biocompatibility, widely used.[1] | Slower kinetics compared to IEDDA. |
| Bicyclononyne (BCN) + Azide | ~0.14 | Good balance of reactivity and stability, smaller size.[1][5] | Less reactive than DBCO. | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | High stability.[1][5] | Slower reaction rate. | |
| Staudinger Ligation | Engineered Phosphine + Azide | ~0.002 - 0.01 | High selectivity, no catalyst required. | Very slow kinetics, potential for phosphine oxidation.[13] |
Visualizing the Chemistries and Workflow
To better understand the underlying principles of these reactions, the following diagrams illustrate their core mechanisms and a general experimental workflow for their comparison.
Caption: Mechanisms of key bioorthogonal reactions.
Caption: A general workflow for comparing bioorthogonal reactions.
Experimental Protocols: A Practical Guide to Comparison
The trustworthiness of any comparison lies in reproducible experimental validation. The following protocol outlines a method for comparing the efficiency of different bioorthogonal reactions for cell-surface glycan labeling.
Protocol: Comparative Cell-Surface Labeling
This protocol assumes the use of a cell line that can metabolically incorporate N-azidoacetylmannosamine (Ac₄ManNAz) into cell-surface sialic acids.
1. Materials
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probes (10 mM stock solutions in DMSO):
-
DBCO-AF488 (for SPAAC)
-
TCO-AF488 (for IEDDA, to be used with a tetrazine-modified secondary) or Tetrazine-AF488 (if using a TCO-modified primary antibody)
-
Phosphine-FLAG tag (for Staudinger), followed by anti-FLAG-AF488 secondary antibody
-
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescence microscope or flow cytometer
2. Step-by-Step Methodology
a. Metabolic Labeling (Day 1-3):
-
Seed HeLa cells in a 24-well plate (with glass coverslips for microscopy) at a density that will result in ~70-80% confluency after 48-72 hours.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium supplemented with 25-50 µM Ac₄ManNAz. Culture for 48 hours. Causality Note: This step allows the cell's metabolic machinery to process the azido-sugar and display it on cell-surface glycans, providing the target for ligation.
-
Include a negative control group of cells cultured without Ac₄ManNAz.
b. Bioorthogonal Ligation (Day 3):
-
Wash the cells twice with cold PBS.
-
Prepare labeling solutions by diluting the probe stocks in complete medium to a final concentration of 25-50 µM.
-
Add the respective labeling solutions to the wells (DBCO-AF488 for SPAAC, TCO/Tetrazine-AF488 for IEDDA, Phosphine-FLAG for Staudinger).
-
Incubate for 1 hour at 37°C. Causality Note: This incubation allows the bioorthogonal reaction to proceed on the surface of the living cells. A 1-hour time point is a good starting point for comparing these varied kinetic rates.
c. Washing, Fixation, and Staining (Day 3):
-
Wash the cells three times with cold PBS to remove excess, unreacted probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
(For Staudinger Ligation only): Block with 1% BSA in PBS for 30 minutes, then incubate with a fluorescently labeled anti-FLAG secondary antibody for 1 hour. Wash three times with PBS. Causality Note: Since the phosphine probe carries a FLAG tag and not a direct fluorophore in this example, this secondary antibody step is required for visualization.
-
Mount coverslips on slides with mounting medium containing DAPI for nuclear counterstaining.
3. Analysis and Interpretation
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filter sets for AF488 (or other fluorophore) and DAPI. Compare the fluorescence intensity on the cell surface between the different reaction conditions. The brightest, most specific membrane signal indicates the most efficient reaction under these conditions.
-
Flow Cytometry: For a more quantitative comparison, detach the cells after the ligation and washing steps (before fixation) and analyze them on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the cell population will provide a quantitative measure of labeling efficiency for each reaction.
By following this self-validating protocol, a researcher can directly observe the performance differences dictated by the reaction kinetics and reagent choices, grounding their selection in empirical data.
Conclusion and Future Outlook
The field of bioorthogonal chemistry is dynamic, with continuous innovation yielding reagents with faster kinetics, improved stability, and novel functionalities.[3][24][25] While the Staudinger ligation laid the crucial groundwork, the superior kinetics of SPAAC and especially IEDDA have made them the preferred choices for most modern applications, from live-cell imaging to the development of antibody-drug conjugates and targeted therapeutics.[3][13][25]
There is no single "best" bioorthogonal reaction; the optimal choice is dictated by the specific biological question.[9] For rapid, low-concentration labeling, IEDDA is unmatched. For general-purpose, robust live-cell applications, the well-established SPAAC toolkit offers a balance of reactivity and stability.[26] The azide handle remains the central, versatile anchor for these powerful chemical tools, enabling researchers to probe, visualize, and manipulate biological systems with ever-increasing precision.
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- Staudinger Lig
- Bioorthogonal chemistry.
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- Bioorthogonal chemistry. Wikipedia.
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- A Comparative Guide to the Reaction Kinetics of BCN and Other Cyclooctynes in Bioorthogonal Chemistry. Benchchem.
- The inverse electron demand diels-alder (IEDDA)
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Azide Incorporation into Biomolecules
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The introduction of the azide chemical reporter into biomolecules is a cornerstone of modern bioconjugation and chemical biology. This guide provides an in-depth, objective comparison of the primary methods for azide incorporation, with a focus on robust quantitative analysis to ensure experimental success. We will move beyond simple protocols to explain the underlying principles and critical parameters, empowering you to make informed decisions for your specific research needs.
Introduction: The Power of the Azide in Bioorthogonal Chemistry
The azide (–N₃) is a small, abiotic functional group that is virtually absent in biological systems.[1] This unique characteristic makes it an ideal "chemical handle" for bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes.[2][3] Once incorporated into a biomolecule (e.g., a protein, glycan, or nucleic acid), the azide group can be selectively targeted with a complementary probe, most commonly via:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click" reaction forming a stable triazole linkage.[4][5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes, essential for applications in living cells where copper toxicity is a concern.[2]
-
Staudinger Ligation: A reaction between an azide and a specifically engineered triarylphosphine to form an amide bond.[2][7]
The ability to attach probes for visualization (fluorophores), enrichment (biotin), or drug delivery to specific biomolecules hinges on the successful and quantifiable incorporation of this azide handle.[8][9] This guide will dissect the methods to achieve this critical first step.
Section 1: A Comparative Analysis of Azide Incorporation Strategies
There are two primary strategies for introducing azide groups into proteins: metabolic labeling, which occurs within cells, and direct chemical modification of purified biomolecules. The choice between them is dictated by the experimental goals, the nature of the target biomolecule, and the required level of control.
Strategy 1: Metabolic Labeling
This approach leverages the cell's own biosynthetic machinery to incorporate azide-bearing analogs of natural building blocks.
-
Mechanism: Non-canonical amino acids or sugars containing an azide moiety are supplied to cells in culture. These analogs are recognized by cellular enzymes and incorporated into newly synthesized proteins or glycans. A prime example is the use of L-Azidohomoalanine (AHA) , a methionine surrogate, which is activated by the native methionyl-tRNA synthetase and incorporated into proteins during translation.[7][10][11] Similarly, azide-modified sugars like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) can be used to label cellular glycans.[3]
-
Expertise & Causality: This method is powerful for studying dynamic processes like new protein synthesis (de novo proteome profiling) or specific post-translational modifications in a living context. The requirement for methionine-depleted media when using AHA is to reduce competition from the natural amino acid, thereby maximizing the incorporation of the azide analog.
Strategy 2: Chemical Modification via Diazo-Transfer
This strategy involves the direct chemical conversion of primary amines (e.g., the ε-amine of lysine residues and the N-terminus) into azides on a purified protein.[12] This is achieved using an azide-transfer reagent . While the specific term "Azido(methoxy)methanone" is not standard, it conceptually belongs to the family of reagents that deliver an N₃ group. A widely used and effective reagent for this purpose is imidazole-1-sulfonyl azide or its derivatives.
-
Mechanism: The reagent reacts with nucleophilic primary amines in an aqueous, pH-controlled environment, resulting in the transfer of the diazo group (N₂) and subsequent formation of an azide.
-
Expertise & Causality: This method is ideal for creating azido-functionalized protein reagents (e.g., antibodies, enzymes) for in vitro applications. The reaction pH is a critical parameter; a slightly basic pH (e.g., 8.5-9.0) is typically used to deprotonate the lysine side chains, increasing their nucleophilicity and reactivity towards the diazo-transfer reagent. However, protein stability at this pH must be considered.
Quantitative Comparison of Incorporation Strategies
The following table summarizes the key performance characteristics of each strategy to guide your selection process.
| Feature | Metabolic Labeling (e.g., AHA) | Chemical Modification (Diazo-Transfer) |
| Context | In-cellulo, living systems | In vitro, purified biomolecules |
| Specificity | Residue-specific (e.g., replaces Methionine) | Site-nonspecific (targets accessible Lysines, N-terminus) |
| Efficiency | Variable (dependent on cell type, media, incubation time) | Generally high, tunable by reagent concentration and time |
| Biocompatibility | High, but potential for analog-induced metabolic stress | Not applicable for live cells; reagent can denature proteins |
| Control | Less direct control over labeling sites | High control over reaction conditions and modification extent |
| Primary Use Case | Profiling de novo protein synthesis, dynamic PTMs | Creating functionalized protein reagents, surface modification |
| Key Challenge | Ensuring high incorporation without cytotoxicity | Maintaining protein structure and function during labeling |
Section 2: The Quantitative Analysis Workflow
Confirming and quantifying azide incorporation is a non-negotiable step for data integrity. A generic workflow involves labeling the azide with a reporter tag via a bioorthogonal reaction, followed by detection and analysis.
Caption: General workflow for the quantitative analysis of azide incorporation.
Methods for Quantification
-
Fluorescence-Based Quantification: This is a highly accessible method. After performing a click reaction with an alkyne-fluorophore, the extent of labeling can be quantified.
-
In-Gel Fluorescence: Labeled proteins are separated by SDS-PAGE, and the gel is imaged on a fluorescent scanner. The signal intensity of the protein band is directly proportional to the amount of incorporated azide. This is a robust method for assessing labeling efficiency on a specific protein.[13][14]
-
Microscopy/Flow Cytometry: For metabolic labeling in cells, click-labeling with a fluorescent probe allows for visualization of newly synthesized proteins and quantification of signal on a per-cell basis.[13]
-
-
Mass Spectrometry (MS)-Based Quantification: This is the gold standard, providing precise and site-specific information.
-
Intact Mass Analysis: The mass of the intact protein is measured before and after azide incorporation and subsequent ligation. The mass shift confirms the modification and can reveal the number of incorporated azides.
-
Peptide Mapping (LC-MS/MS): The protein is digested into peptides, which are then analyzed by LC-MS/MS. This powerful technique can identify the exact amino acid residues that have been modified and can be used in sophisticated quantitative proteomics workflows (e.g., using isobaric tags like AzidoTMT) to compare labeling across different conditions.[15][16][17]
-
Section 3: Validated Experimental Protocols
The following protocols are designed to be self-validating by including essential controls.
Protocol 1: Metabolic Labeling of Mammalian Cells with AHA
This protocol details the incorporation of Azidohomoalanine (AHA) into newly synthesized proteins in adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Methionine-free DMEM
-
L-Azidohomoalanine (AHA) stock solution (100 mM in sterile water)
-
L-Methionine stock solution (100 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Methionine Depletion (Critical Step):
-
Aspirate the complete medium.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 1 mL of pre-warmed Methionine-free DMEM and incubate for 45-60 minutes at 37°C, 5% CO₂.
-
Causality: This step depletes the intracellular pool of methionine, increasing the probability that AHA will be used for protein synthesis.
-
-
AHA Labeling:
-
Prepare labeling medium by supplementing Methionine-free DMEM with AHA to a final concentration of 25-50 µM.
-
Experimental Well: Remove the depletion medium and add 1 mL of the AHA labeling medium.
-
Negative Control Well: Prepare a control medium by supplementing Methionine-free DMEM with L-Methionine (not AHA) to a similar final concentration. This control is essential to confirm that downstream signals are azide-dependent.
-
-
Incubation: Incubate the plates for 4-8 hours at 37°C, 5% CO₂. The optimal time depends on the protein synthesis rate of the cell line.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash cells twice with 1 mL of cold PBS.
-
Add 100-200 µL of cold cell lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis: The resulting protein lysate containing AHA-labeled proteins is now ready for quantification via Protocol 3.
Protocol 2: Quantification of Azide Labeling via CuAAC and In-Gel Fluorescence
This protocol quantifies the azide incorporation from Protocol 1 using a click reaction with a fluorescent alkyne probe.
Caption: Workflow for fluorescent quantification of azide incorporation.
Materials:
-
AHA-labeled and control cell lysates (from Protocol 1)
-
BCA Protein Assay Kit
-
Alkyne-fluorophore (e.g., DBCO-Cy5, Alkyne-TAMRA; 10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄; 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA; 50 mM stock in water) - a water-soluble Cu(I)-stabilizing ligand.[18]
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
Protein Quantification: Determine the protein concentration of the AHA-labeled and control lysates using a BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine the following for a 50 µL final reaction volume:
-
20-50 µg of protein lysate.
-
Adjust volume with PBS to 40 µL.
-
-
Prepare Click-Mix (add in this order):
-
2 µL of Alkyne-fluorophore (final concentration: 400 µM)
-
2 µL of CuSO₄ (final concentration: 2 mM)
-
2 µL of THPTA (final concentration: 2 mM)
-
Causality: Premixing the copper and the THPTA ligand is crucial. THPTA chelates the copper, preventing protein precipitation/aggregation and maintaining its catalytic activity.[18]
-
-
Initiate Reaction: Add 4 µL of freshly prepared Sodium Ascorbate to the tube (final concentration: 8 mM). Mix gently.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add 15 µL of 4x SDS-PAGE loading buffer, boil for 5 minutes at 95°C.
-
In-Gel Fluorescence Analysis:
-
Load equal amounts of protein from the AHA-labeled and control reactions onto an SDS-PAGE gel.
-
After electrophoresis, image the gel directly (without Coomassie or silver staining) using a fluorescent gel scanner with appropriate excitation/emission filters for your chosen fluorophore.
-
Self-Validation: A strong fluorescent signal should be observed across the lanes with the AHA-labeled lysate. The negative control lane (from cells fed with methionine) should show little to no signal, confirming the azide-specificity of the reaction.
-
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the integrated density of the fluorescent signal in each lane. This provides a quantitative measure of the total azide incorporation into the proteome.
Conclusion and Future Outlook
The ability to reliably incorporate and quantify azide modifications in biomolecules is fundamental to a vast array of applications in chemical biology and drug discovery. Metabolic labeling with analogs like AHA offers a window into the dynamic processes of living cells, while chemical diazo-transfer provides a robust method for creating precisely functionalized reagents in vitro.
The key to trustworthy results lies in a quantitative and well-controlled workflow. By employing fluorescence or mass spectrometry-based analysis and, most importantly, including the appropriate negative controls, researchers can proceed with confidence. As new bioorthogonal reactions and more efficient labeling reagents are developed, the principles of rigorous quantification outlined in this guide will remain the bedrock of successful bioconjugation strategies.
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van Hest, J. C. M., et al. (2010). Single-Step Azide Introduction in Proteins via an Aqueous Diazo Transfer. Bioconjugate Chemistry. [Link]
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Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]
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Yamada, T., et al. (2022). Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM). STAR Protocols. [Link]
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Organic Chemistry Division. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Zhu, H., et al. (2022). AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues. Journal of Proteome Research. [Link]
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Northrop, G., et al. (2018). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Glycoconjugate Journal. [Link]
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Chandrasekaran, R. (2015). What is the reaction between azide and methoxy group? ResearchGate. [Link]
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Pribik, L. E., et al. (2021). Direct Detection and Quantification of Aqueous Proteins via a Fluorescent Probe Through the Use of Fluorophore-Induced Plasmonic Current. Chemosensors. [Link]
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Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]
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LeBlanc, A. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel, UQAM. [Link]
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MDPI. (2016). Molecules, Volume 21, Issue 2. MDPI. [Link]
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Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Bioengineering. [Link]
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Wang, W., & Wang, Q. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]
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Society for Redox Biology and Medicine. (n.d.). Quantification of protein modification by oxidants. SfRBM. [Link]
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Chalker, J. M., et al. (2017). Targeted Diazotransfer Reagents Enable Selective Modification of Proteins with Azides. Bioconjugate Chemistry. [Link]
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Hein, C. D., et al. (2010). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA. Bioconjugate Chemistry. [Link]
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Tirrell, D. A., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. [Link]
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Meany, D. L., et al. (2007). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Journal of visualized experiments : JoVE. [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Wang, W., & Wang, Q. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]
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Brewer, S. H., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances. [Link]
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Abdeljabbar, D. M. (2012). The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions. Princeton Dataspace. [Link]
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A Researcher's Guide to Robust Control Experiments for Azido(methoxy)methanone-Based Assays
This guide provides an in-depth technical comparison of Azido(methoxy)methanone-based assays with and without appropriate controls, offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings. We will explore the causality behind experimental choices, empowering researchers to build self-validating systems that generate trustworthy and publishable data.
The Principle of Azido(methoxy)methanone-Based Assays
Azido(methoxy)methanone is a small, reactive molecule featuring an azide group. This functional group is the cornerstone of its utility, serving as a "handle" for click chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The general workflow involves introducing the probe to a biological system (e.g., cell culture), where it may be metabolized and incorporated into biomolecules or directly react with proteins. Subsequently, a reporter molecule containing a complementary alkyne group (e.g., a fluorophore or biotin) is added, leading to a covalent linkage and enabling detection or enrichment of the labeled species.
Caption: General workflow of an Azido(methoxy)methanone-based assay.
The Imperative for Rigorous Controls: Navigating the Pitfalls
The apparent simplicity of this workflow can be deceptive. Without proper controls, a variety of artifacts can lead to false-positive or misleading results. It is crucial to validate that the observed signal is a direct consequence of the intended specific interaction of the probe with its target.
Potential Sources of Artifacts:
-
Non-Specific Protein Reactivity: The azide group, while relatively bioorthogonal, is a soft electrophile and can react with soft nucleophiles like triphenylphosphine.[5] More importantly in a cellular context, the reagents used in CuAAC click chemistry, particularly the copper catalyst and reducing agents, can promote side reactions. For instance, Cu(I) and sodium ascorbate have been shown to promote the oxidation of histidine and arginine residues.[6] Furthermore, the alkyne tag, when present in excess, can react with protein nucleophiles, most notably cysteine residues.[7]
-
Metabolic Alteration of the Probe: The methoxycarbonyl moiety of Azido(methoxy)methanone may be subject to cellular metabolism. Carbamates can be metabolized, potentially altering the probe's structure, reactivity, and cellular distribution in ways that are independent of its intended target interaction.[8][9]
-
Probe-Induced Cellular Stress: Introduction of an exogenous chemical probe can induce stress responses in cells, leading to changes in protein expression or localization that are not directly related to the probe's intended mechanism of action.
-
Reagent-Specific Artifacts: The click chemistry reagents themselves can sometimes lead to background signal. For example, some fluorescent alkyne reporters may non-specifically associate with cellular components.
A Multi-Level Control Strategy
To address these potential pitfalls, a multi-level control strategy is essential. This involves a combination of negative controls, competitive inhibition assays, and orthogonal validation methods.
Level 1: Foundational Negative Controls
These controls are designed to identify and account for non-specific labeling and background signal.
1. No-Probe Control:
-
Rationale: This is the most fundamental control. It assesses the background signal generated by the detection reagents (alkyne-reporter and click chemistry components) in the absence of the azide probe. A high signal in this control indicates a problem with the detection step.
-
Protocol:
-
Prepare two sets of samples (e.g., cell cultures).
-
To the "Test" sample, add Azido(methoxy)methanone to the final desired concentration.
-
To the "No-Probe Control" sample, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate both samples under identical conditions.
-
Lyse the cells and perform the click chemistry reaction with the alkyne-reporter on both samples.
-
Analyze the signal (e.g., fluorescence intensity, western blot).
-
2. Inactive Analog Control:
-
Rationale: An ideal negative control is a molecule that is structurally very similar to the active probe but lacks the key reactive group (the azide). This control helps to distinguish between specific, azide-dependent labeling and non-specific effects of the core chemical scaffold. For Azido(methoxy)methanone, an ideal inactive analog would be Methoxyacetamide . This compound retains the methoxycarbonyl group but replaces the reactive azide with a stable methyl group.
-
Protocol:
-
Synthesize or procure Methoxyacetamide.
-
Prepare three sets of samples.
-
Treat the samples with:
-
Azido(methoxy)methanone (Test)
-
Methoxyacetamide (Inactive Analog Control) at the same concentration as the test probe.
-
Vehicle (No-Probe Control)
-
-
Following incubation, perform the click chemistry reaction and signal analysis on all three sets.
-
-
Expected Outcome: The signal in the "Inactive Analog Control" should be comparable to the "No-Probe Control" and significantly lower than the "Test" sample.
Caption: Logic of foundational negative controls.
Level 2: Target Engagement and Specificity
These experiments aim to demonstrate that the probe is interacting with its intended target in a specific and competitive manner.
1. Competitive Inhibition Assay:
-
Rationale: If Azido(methoxy)methanone is being used to target a specific protein, pre-treatment of the biological sample with an excess of a known, unlabeled ligand for that target should reduce the labeling by the azide probe. This demonstrates that the probe binds to the same site as the known ligand.[10]
-
Protocol:
-
Prepare multiple sets of samples.
-
Pre-incubate the samples with increasing concentrations of the unlabeled competitor ligand. Include a "no competitor" control.
-
Add Azido(methoxy)methanone to all samples at a constant concentration.
-
After incubation, perform the click chemistry reaction and quantify the signal.
-
-
Expected Outcome: A dose-dependent decrease in signal with increasing concentrations of the competitor.
Table 1: Illustrative Data from a Competitive Inhibition Assay
| Competitor Conc. (µM) | Signal (Arbitrary Units) | % Inhibition |
| 0 | 1000 | 0 |
| 0.1 | 850 | 15 |
| 1 | 550 | 45 |
| 10 | 200 | 80 |
| 100 | 110 | 89 |
Level 3: Orthogonal Validation
Orthogonal assays use different techniques to confirm the findings from the primary Azido(methoxy)methanone-based assay. This provides a crucial layer of confidence in the results.[11][12]
1. Genetic Validation (CRISPR/Cas9 Knockout/Knockdown):
-
Rationale: If the probe is hypothesized to label a specific protein target, reducing the expression of that protein should lead to a corresponding decrease in the labeling signal. CRISPR/Cas9-mediated gene knockout or siRNA/shRNA-mediated knockdown are powerful tools for this purpose.[13][14]
-
Protocol:
-
Generate a cell line with a stable knockout or knockdown of the putative target protein. Use a non-targeting control (e.g., scrambled gRNA/shRNA) in a parallel cell line.
-
Validate the reduction in protein expression via Western blot or qPCR.
-
Treat both the target-knockdown and control cell lines with Azido(methoxy)methanone.
-
Perform the click chemistry reaction and quantify the signal.
-
-
Expected Outcome: A significant reduction in signal in the knockdown/knockout cells compared to the control cells.
2. Alternative Bioanalytical Techniques:
-
Rationale: Confirming the interaction between the probe and its target using a method that does not rely on click chemistry provides strong orthogonal validation.
-
Examples:
-
Immunoprecipitation-Mass Spectrometry (IP-MS): If the probe-labeled protein is pulled down, its identity can be confirmed.
-
Cellular Thermal Shift Assay (CETSA): Binding of the probe to its target can alter the protein's thermal stability.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These in vitro techniques can be used to directly measure the binding affinity between the purified target protein and the probe.[5]
-
Comparison of Assay Performance: With and Without Controls
The following table summarizes the potential outcomes and interpretations of an Azido(methoxy)methanone-based assay performed with and without a robust control strategy.
Table 2: Interpreting Assay Outcomes
| Observation | Interpretation without Controls | Interpretation with Controls |
| Strong signal in test sample. | The probe is labeling its target. | If "Inactive Analog" and "No-Probe" controls are low: The signal is likely due to specific, azide-dependent labeling. |
| High background signal. | The experiment failed. | If "No-Probe" control is high: The detection reagents are non-specifically binding. If "Inactive Analog" control is high: The probe's core scaffold is causing non-specific effects. |
| Signal is not reduced by a known competitor. | The probe does not bind to the expected target. | Combined with genetic validation: Confirms the probe does not engage the intended target, or binds to a different site. |
| Signal is present in target-knockout cells. | The probe has off-targets. | Provides a clear indication of off-target effects and allows for their characterization. |
Conclusion
Azido(methoxy)methanone and related chemical probes are invaluable tools, but their utility is contingent on meticulous experimental design. By implementing a multi-level control strategy encompassing foundational negative controls, target engagement assays, and orthogonal validation methods, researchers can confidently navigate the potential pitfalls of these powerful techniques. This rigorous approach not only ensures the scientific integrity of the data but also accelerates the pace of discovery by providing clear, interpretable results. The investment in comprehensive control experiments is an investment in the reliability and impact of your research.
References
-
Achieving the promise and avoiding the peril of chemical probes using genetics. PMC. [Link]
-
Activity-based protein profiling – finding general solutions to specific problems. PMC. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
-
Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]
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Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]
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Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. ScienceDirect. [Link]
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A Senior Application Scientist's Guide to Benchmarking Azido(methoxy)methanone for Amine Modification in Bioconjugation
Abstract
In the dynamic field of bioconjugation, the precise and efficient modification of biomolecules is paramount. The primary amine, present on lysine residues and the N-terminus of proteins, remains a key target for conjugation. While N-hydroxysuccinimidyl (NHS) esters have long been the gold standard for amine modification, novel reagents continually emerge with the promise of improved performance. This guide provides a comprehensive framework for benchmarking a lesser-known but potentially valuable reagent, Azido(methoxy)methanone, against commercially available amine-reactive labeling kits. We will delve into the mechanistic underpinnings of both azidoformate and NHS ester chemistries, provide detailed experimental protocols for a head-to-head comparison, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their bioconjugation strategies.
Introduction: The Critical Role of Amine Modification
The covalent functionalization of proteins is a cornerstone of modern biological research and therapeutic development. Applications ranging from fluorescent labeling for cellular imaging to the construction of antibody-drug conjugates (ADCs) rely on the ability to selectively and stably attach a payload to a protein of interest.[1] The ε-amino group of lysine residues and the α-amino group of the N-terminus are attractive targets for modification due to their high abundance and nucleophilicity.
For decades, N-hydroxysuccinimidyl (NHS) esters have been the dominant class of reagents for targeting these primary amines.[2][3] However, the landscape of bioconjugation is ever-evolving, with a continuous drive for reagents offering greater efficiency, stability, and specificity. Azido(methoxy)methanone, a type of azidoformate, represents an alternative chemistry for amine modification that warrants rigorous evaluation. This guide will equip you with the scientific rationale and practical protocols to conduct a thorough performance comparison.
The Chemistry of Amine Modification: A Tale of Two Reagents
A fundamental understanding of the reaction mechanisms is crucial for designing and interpreting benchmarking experiments.
Azido(methoxy)methanone: An Azidoformate Approach
Azidoformates react with primary amines through a nucleophilic attack of the amine on the carbonyl carbon of the azidoformate. This results in the formation of an unstable intermediate that subsequently rearranges, ultimately yielding a carbamate linkage and releasing hydrazoic acid.
Caption: Reaction mechanism of Azido(methoxy)methanone with a primary amine.
The Incumbent: NHS Ester Chemistry
Commercially available amine-reactive kits predominantly utilize NHS esters. The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[2][4]
Caption: Reaction mechanism of an NHS ester with a primary amine.
A critical consideration for NHS ester chemistry is its susceptibility to hydrolysis, a competing reaction with water that becomes more pronounced at higher pH.[5] This can reduce labeling efficiency. The relative stability of the resulting amide bond from NHS chemistry compared to the carbamate linkage from the azidoformate reaction is a key performance parameter to investigate. Amide bonds are known for their exceptional stability due to resonance delocalization.[6][7]
Designing the Benchmarking Study: A Framework for Objective Comparison
To provide a fair and comprehensive comparison, we will design a series of experiments using a model protein, such as Bovine Serum Albumin (BSA) or a monoclonal antibody (mAb), and compare the performance of Azido(methoxy)methanone against a well-established, commercially available NHS-ester-based protein labeling kit. For the purpose of this guide, we will refer to the competitor as "Commercial Kit X".
Experimental Workflow
The overall workflow for the benchmarking study is outlined below.
Caption: Experimental workflow for benchmarking amine-reactive reagents.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to executing the benchmarking study.
Materials
-
Model Protein: Bovine Serum Albumin (BSA), 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4
-
Azido(methoxy)methanone
-
Commercial Kit X: A commercially available amine-reactive labeling kit (e.g., from Thermo Fisher Scientific, BroadPharm, or Vector Labs) containing an NHS ester of a fluorescent dye.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Instrumentation: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (optional, for specificity analysis).
Protein Preparation
-
If the model protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4 using a desalting column.
-
Adjust the protein concentration to 5 mg/mL in PBS.
Labeling Reaction
For Azido(methoxy)methanone:
-
Prepare a 10 mM stock solution of Azido(methoxy)methanone in anhydrous DMSO.
-
In a microcentrifuge tube, combine 100 µL of the 5 mg/mL protein solution with 10 µL of 1 M sodium bicarbonate, pH 8.3.
-
Add a 10-fold molar excess of the Azido(methoxy)methanone stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0 and incubate for 15 minutes.
For Commercial Kit X (NHS Ester):
-
Follow the manufacturer's protocol precisely. Typically, this involves:
-
Reconstituting the NHS ester in a provided solvent.
-
Adding a specified molar excess of the NHS ester to the protein solution in the recommended reaction buffer.
-
Incubating for the recommended time and temperature.
-
Quenching the reaction as per the protocol.
-
Conjugate Purification
-
Purify the labeled protein from excess, unreacted labeling reagent using a desalting column according to the manufacturer's instructions.
-
Collect the purified protein conjugate.
Data Acquisition and Analysis
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of labels per protein molecule, is a critical performance metric.[8][9][10]
Protocol:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the fluorescent dye (A_max).[8][11]
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
Where:
-
CF is the correction factor (A280 of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M⁻¹cm⁻¹).
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Assessment of Labeling Efficiency
Labeling efficiency can be assessed by running the purified conjugates on an SDS-PAGE gel and visualizing the fluorescence of the protein bands before Coomassie staining. Higher fluorescence intensity at a given protein concentration indicates higher labeling efficiency.
Evaluation of Conjugate Stability
The stability of the linkage formed by each reagent is a crucial determinant of its utility.
Protocol:
-
Incubate aliquots of the purified conjugates at 37°C in PBS, pH 7.4.
-
At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by SDS-PAGE and fluorescence imaging.
-
A decrease in the fluorescence of the protein band over time suggests cleavage of the label and indicates lower stability.
Analysis of Specificity (Optional)
For in-depth analysis, mass spectrometry can be employed to identify the specific lysine residues that have been modified.[12][13] This can reveal any potential "hotspots" for labeling and whether either reagent exhibits a preference for certain sequence contexts.
Interpreting the Results and Making an Informed Choice
The data gathered from these experiments will allow for a direct and objective comparison of Azido(methoxy)methanone and the commercial NHS ester kit.
| Performance Metric | Azido(methoxy)methanone (Expected Outcome) | Commercial Kit X (NHS Ester) (Expected Outcome) | Interpretation |
| Degree of Labeling (DOL) | Variable, dependent on reactivity | Typically well-characterized and optimized in the kit | A higher DOL for Azido(methoxy)methanone under identical conditions would suggest higher reactivity. |
| Labeling Efficiency | To be determined | High, as per kit specifications | Visual comparison on SDS-PAGE will provide a qualitative measure of efficiency. |
| Conjugate Stability | Potentially different from amide bond | High (stable amide bond) | The stability assay will reveal if the carbamate linkage is as robust as the amide bond under physiological conditions. |
| Ease of Use | Requires sourcing and preparation of the reagent | All-in-one kit with optimized buffers and protocols | Commercial kits generally offer greater convenience.[5] |
| Cost-Effectiveness | Potentially lower cost of the raw chemical | Higher upfront cost for the convenience of a kit | A key consideration for large-scale or frequent labeling needs. |
Conclusion: A Data-Driven Approach to Reagent Selection
The choice of an amine-reactive labeling reagent should be guided by empirical data rather than convention alone. While NHS-ester-based kits offer a convenient and well-established solution, Azido(methoxy)methanone presents a potentially valuable alternative. By following the comprehensive benchmarking framework outlined in this guide, researchers can generate the necessary data to make an informed decision based on the specific requirements of their application, whether the priority is labeling efficiency, conjugate stability, cost-effectiveness, or a balance of these factors. This rigorous, evidence-based approach ensures the selection of the optimal tool for advancing your research and development goals.
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A Senior Application Scientist's Guide to Isotopic Labeling Studies for Validating Azido(methoxy)methanone Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical biology and proteomics, the precise validation of covalent modifications is paramount. This guide provides an in-depth technical comparison of isotopic labeling strategies to rigorously validate the incorporation of azido(methoxy)methanone, a novel chemical probe. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Principle of Isotopic Labeling in Proteomics
Isotopic labeling is a powerful technique used to track the fate of molecules in complex biological systems.[1][2][3] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N), we can differentiate labeled molecules from their unlabeled counterparts using mass spectrometry (MS).[1][3][4] This allows for precise quantification and identification of proteins and their modifications.[1][5]
Why Isotopic Labeling is a Self-Validating System:
The core strength of isotopic labeling lies in its ability to create an internal standard within the experiment. When comparing a "heavy" labeled sample with a "light" unlabeled sample, any observed mass shift in the molecule of interest can be directly and unambiguously attributed to the incorporation of the isotopic label. This minimizes experimental variability and enhances the trustworthiness of the data.[6]
Azido(methoxy)methanone: A Versatile Chemical Probe
Azido(methoxy)methanone (C₂H₃N₃O₂) is a chemical reagent that allows for the introduction of an azide group onto biomolecules.[7][8] The azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific attachment of reporter molecules, such as fluorophores or biotin tags.[9][10][11]
Key Properties of Azido(methoxy)methanone:
-
Reactivity: The reactivity of azido(methoxy)methanone will depend on the specific reaction conditions and the target biomolecule. The methoxy group is generally stable and less likely to participate in reactions under biological conditions.[12]
Experimental Design: Validating Azido(methoxy)methanone Incorporation
To validate the covalent incorporation of azido(methoxy)methanone into a target protein, we will employ a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach coupled with mass spectrometry.[1][13]
Experimental Workflow:
Caption: Experimental workflow for validating azido(methoxy)methanone incorporation using SILAC.
Step-by-Step Protocol:
-
Cell Culture and SILAC Labeling:
-
Culture two populations of cells.
-
Control ("Light") Population: Grow in standard cell culture medium.
-
Experimental ("Heavy") Population: Grow in medium where standard lysine and arginine are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine) for at least five cell divisions to ensure complete incorporation.[13]
-
-
Treatment with Azido(methoxy)methanone:
-
Treat both cell populations with azido(methoxy)methanone at a predetermined concentration and for a specific duration. This step is critical for inducing the covalent modification of target proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and combine equal numbers of cells from both the "light" and "heavy" populations.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteome.
-
Extract total protein and quantify the protein concentration using a standard method like the BCA assay.
-
-
Click Chemistry Reaction:
-
Protein Digestion:
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into smaller peptides using a sequence-specific protease, such as trypsin. This is a common step to make proteins more amenable to mass spectrometric detection.[15]
-
-
Enrichment of Modified Peptides (Optional but Recommended):
-
If a biotin reporter tag was used, enrich for the biotinylated peptides using streptavidin-coated beads. This step significantly reduces sample complexity and increases the chances of identifying the modified peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass-to-charge ratio of the peptides.
-
-
Data Analysis:
-
Use specialized proteomics software to analyze the MS data.
-
Look for peptide pairs that exhibit a specific mass difference corresponding to the heavy isotope labels (e.g., a 6 Da shift for ¹³C₆-Lysine).
-
The key validation is the detection of a "heavy" peptide that also contains the mass of the azido(methoxy)methanone adduct and the reporter tag.
-
Comparison with Alternative Labeling Strategies
| Feature | Isotopic Labeling (SILAC) | Label-Free Quantification | Isobaric Tagging (TMT, iTRAQ) |
| Principle | Metabolic incorporation of "heavy" amino acids.[13] | Quantification based on spectral counting or ion intensity. | Chemical labeling of peptides with isobaric tags.[5][16] |
| Internal Standard | Yes, "heavy" labeled proteome acts as an internal standard.[6] | No, relies on consistent instrument performance. | Yes, a reference channel is typically used. |
| Accuracy | High, due to the internal standard minimizing sample handling variability.[6] | Lower, susceptible to variations in sample preparation and instrument performance. | High, allows for multiplexing and direct comparison. |
| Complexity | Requires metabolic labeling, which can be time-consuming. | Simpler sample preparation. | Involves an additional chemical labeling step.[16] |
| Application | Ideal for validating specific modifications and quantitative proteomics.[1][13] | Suitable for large-scale protein profiling and discovery. | Excellent for comparing multiple conditions simultaneously. |
Validating the Covalent Bond
The initial confirmation of a covalent modification is typically achieved through mass spectrometry by observing a mass increase in the target protein corresponding to the mass of the modifying agent.[17][18] To further validate the specific site of modification, tandem MS (MS/MS) is employed.[17] In this technique, the modified peptide is fragmented, and the resulting fragment ions are analyzed to pinpoint the exact amino acid residue that has been modified.[17]
Visualization of the Validation Principle:
Caption: Mass spectrometry approach to validate covalent modification.
Conclusion
Isotopic labeling, particularly SILAC, provides a robust and self-validating framework for confirming the incorporation of azido(methoxy)methanone into proteins. By combining this powerful labeling strategy with the specificity of click chemistry and the sensitivity of mass spectrometry, researchers can confidently identify and quantify covalent modifications, paving the way for a deeper understanding of protein function and drug action. The experimental design and protocols outlined in this guide offer a comprehensive approach to achieving high scientific integrity in such studies.
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-
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G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
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Gsponer, J., et al. (2021). Identification of covalent modifications regulating immune signaling complex composition and phenotype. Molecular systems biology, 17(1), e9855. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Fenselau, C., & Archer, K. (2009). Stable isotopic labeling of proteins for quantitative proteomic applications. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 103-111. [Link]
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Preprints.org. (2024). (4aS, 5S, 6aR, 10aR, 10bR)-5-Methoxy.... [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Azido(methoxy)methanone
Foreword: The handling and disposal of highly energetic materials like azido(methoxy)methanone, also known as methoxycarbonyl azide, demand the utmost respect for chemical reactivity and an unwavering commitment to safety. This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for the safe neutralization and disposal of this compound. The protocols herein are designed for implementation by trained chemical researchers and professionals. Adherence to these procedures is not merely recommended; it is essential for ensuring laboratory safety.
Section 1: Hazard Analysis and Risk Mitigation
Azido(methoxy)methanone is an acyl azide, a class of compounds known for their potential instability.[1] Its hazardous nature stems from a high nitrogen content relative to its carbon content, a key indicator of a potentially explosive substance.[2][3][4]
A quantitative risk assessment begins with the molecule's structure. The carbon-to-nitrogen ratio (C/N) is a critical stability metric. For azido(methoxy)methanone (C₂H₃N₃O₂), the number of nitrogen atoms (3) exceeds the number of carbon atoms (2). Organic azides with a C/N ratio where N > C should be considered highly energetic and require specialized handling.[2][4]
| Property | Value | Implication |
| Chemical Formula | C₂H₃N₃O₂ | High nitrogen content. |
| Molecular Weight | 101.07 g/mol | Low molecular weight azides are often highly unstable. |
| C:N Ratio | 2 Carbons : 3 Nitrogens | Fails the "Rule of Six" and C/N stability guidelines, indicating high energetic potential.[2] |
| Physical Form | Varies; often handled in solution. | Neat form is particularly dangerous. |
| Primary Hazards | Explosive, Acutely Toxic. | Sensitive to shock, heat, light, and friction.[2][5] Can form highly toxic and explosive hydrazoic acid upon contact with acid.[2][6] |
Core Risks & Causality:
-
Explosive Decomposition: The azide functional group is an "explosophore." The molecule can decompose violently, releasing nitrogen gas with minimal energy input from sources like heat, friction, static discharge, or shock.[2][3][5]
-
Hydrazoic Acid (HN₃) Formation: Contact with even weak acids will protonate the azide, forming hydrazoic acid. This substance is exceptionally toxic, volatile, and explosive.[2][6][7] This is a primary concern during any quenching procedure.
-
Heavy Metal Azide Formation: Azides react with heavy metals (e.g., lead, copper, silver, mercury) to form metal azides that are often far more sensitive and powerful primary explosives. This is why metal spatulas are strictly forbidden, and azide-containing solutions must never be poured down drains, which may contain lead or copper pipes.[2][6][7][8][9]
-
Reaction with Halogenated Solvents: The use of solvents like dichloromethane or chloroform with azides can lead to the formation of extremely unstable di- and tri-azidomethane.[2][3][6]
Section 2: Mandatory Pre-Disposal Safety Protocol
Before any attempt at disposal, the following engineering and personal protective controls must be in place. This is a non-negotiable baseline for safety.
-
Engineering Controls:
-
Certified Chemical Fume Hood: All operations must be conducted within a functional chemical fume hood to contain toxic vapors (e.g., hydrazoic acid, nitric oxide) and provide a physical barrier.[6][7]
-
Blast Shield: A weighted blast shield must be positioned between the operator and the reaction apparatus at all times.[6][9]
-
Absorbent Lining: Line the work surface of the fume hood with removable absorbent paper to contain any potential spills.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are required.[7]
-
Hand Protection: Double-gloving is mandatory. Use a robust nitrile glove as the outer layer.[7] Silver Shield® gloves may be considered for enhanced protection.[6]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full leg and foot coverage with long pants and closed-toe shoes.[7]
-
-
Prohibited Materials:
-
Metal Implements: Do not use metal spatulas, needles, or stir bars. Opt for plastic, glass, or Teflon-coated equipment to prevent the formation of explosive metal azides.[2][8][9]
-
Ground Glass Joints: Avoid the use of ground glass joints where possible, as friction can be an ignition source.[9] If necessary, ensure they are well-lubricated and handled with extreme care.
-
Heat Sources: Do not heat the compound unless it is part of a controlled reaction protocol (e.g., Curtius rearrangement), which is not recommended for disposal.[5][8]
-
Section 3: Primary Disposal Protocol: Staudinger Reduction
The Staudinger reaction provides a controlled and reliable method for neutralizing organic azides by converting them into stable phosphazenes (aza-ylides), which can then be easily hydrolyzed. This method is preferred for its mild conditions, which inherently reduce the risk of uncontrolled decomposition.
Objective: To convert the energetic azido(methoxy)methanone into non-hazardous methyl carbamate and triphenylphosphine oxide.
Step-by-Step Methodology
-
Preparation (T < 5 °C):
-
In a three-necked flask equipped with a magnetic stirrer (Teflon-coated), a dropping funnel, and a nitrogen gas outlet/bubbler, dissolve the azido(methoxy)methanone waste in a suitable volume of anhydrous tetrahydrofuran (THF) to create a dilute solution (concentration not to exceed 1 M).[2]
-
Cool the flask in an ice-water bath to 0-5 °C. The low temperature is critical for controlling the reaction rate and dissipating any exothermic energy.
-
Prepare a solution of triphenylphosphine (PPh₃) (1.1 molar equivalents relative to the azide) in a minimal amount of THF in the dropping funnel.
-
-
Quenching (Controlled Addition):
-
Begin stirring the cold azide solution.
-
Add the triphenylphosphine solution dropwise from the dropping funnel over a period of 30-60 minutes.
-
Causality: The slow addition ensures that the evolution of nitrogen gas, a byproduct of the reaction, is slow and controlled, preventing pressure buildup and aerosolization of the reaction mixture. The reaction is typically exothermic, and slow addition allows the ice bath to maintain a safe temperature.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Hydrolysis:
-
While maintaining the cold temperature, slowly add an equal volume of water to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 12 hours (overnight is ideal).
-
Causality: The added water hydrolyzes the intermediate phosphazene, yielding the stable methyl carbamate and triphenylphosphine oxide. This finalizes the destruction of the azide-containing species.
-
-
Verification of Destruction (Self-Validating System):
-
Primary Method (IR Spectroscopy): Withdraw a small sample of the organic layer. Analyze by Infrared (IR) spectroscopy. The complete disappearance of the strong, sharp azide stretching band at approximately 2140 cm⁻¹ confirms the destruction of the azide functional group.
-
Secondary Method (TLC): Spot the reaction mixture on a silica TLC plate against a standard of the starting material (if available). The absence of the starting material spot indicates the reaction is complete.
-
Section 4: Secondary Waste Stream Decontamination
The reaction mixture now contains THF, water, methyl carbamate, and triphenylphosphine oxide. While the primary hazard is neutralized, proper disposal is still required. The aqueous layer, in particular, must be treated to destroy any potential trace of unreacted azide ion.
-
Aqueous Waste Treatment:
-
Separate the aqueous layer from the organic layer.
-
Place the aqueous layer in a flask within a fume hood.[6]
-
Add a 20% aqueous solution of sodium nitrite (NaNO₂), using approximately 1.5 g of sodium nitrite for every gram of azide initially presumed to be in the waste stream (a significant excess is recommended).[6][10]
-
While stirring vigorously, slowly add a 20% solution of sulfuric acid until the solution is acidic to pH paper.[6]
-
CRITICAL CAUSALITY: The nitrite must be added before the acid. Acidifying an azide solution directly will generate highly toxic and explosive hydrazoic acid (HN₃).[6] Adding nitrite first allows for the in-situ formation of nitrous acid, which safely decomposes any residual azide into nitrogen gas and nitric oxide.
-
Stir for 2 hours. Test for excess nitrite using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete).[10]
-
Neutralize the solution with sodium bicarbonate before combining it with other aqueous hazardous waste.
-
-
Organic Waste & Contaminated Materials:
-
The organic layer (THF, triphenylphosphine oxide) should be collected in a container for halogen-free organic solvent waste.
-
All contaminated labware (flasks, stir bars, etc.) should be rinsed with the acidic sodium nitrite solution described above before being washed normally.
-
Disposable PPE, absorbent paper, and other solid waste must be collected in a designated solid hazardous waste container.[11] Do not dispose of this material in standard trash receptacles.
-
Section 5: Emergency Procedures
-
Spill:
-
Minor Spill (inside fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible paper towels. Collect the absorbed material using non-sparking, non-metallic tools. Place it in a labeled, sealed container for hazardous waste disposal. Decontaminate the area with the acidic nitrite solution.
-
Major Spill (outside fume hood): Evacuate the laboratory immediately, alerting all personnel. Close the doors and prevent entry. Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[6]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8][11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8][11]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7][11]
-
Section 6: Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe disposal of azido(methoxy)methanone.
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Mastering the Synthesis of Azido(methoxy)methanone: A Guide to Personal Protective Equipment and Safe Handling
For the vanguard of research, where innovation intersects with uncompromising safety, this guide provides an essential framework for the handling of Azido(methoxy)methanone (Methyl Azidoformate). As Senior Application Scientists, we recognize that true scientific advancement is built on a foundation of meticulous safety protocols. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, empowering you to work with confidence and precision.
The Core Principles of Protection: A Multi-Layered Approach
Working with Azido(methoxy)methanone demands a holistic safety strategy that integrates engineering controls, administrative protocols, and the final line of defense: Personal Protective Equipment (PPE). The causality is clear: engineering controls minimize the hazard at its source, administrative procedures ensure safe practices are consistently followed, and PPE protects the individual in the event of an unforeseen incident.
Engineering Controls: Your First Line of Defense
Before any handling of Azido(methoxy)methanone, ensure the following engineering controls are in place and fully operational:
-
Certified Chemical Fume Hood: All manipulations of Azido(methoxy)methanone, including weighing, transferring, and the reaction itself, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of potentially toxic vapors and contains any potential splashes or minor releases.
-
Blast Shield: Given the explosive potential of organic azides, a sturdy blast shield should be placed between the experimental apparatus and the researcher.[4] The sash of the fume hood should also be kept as low as possible.[4] This provides a physical barrier against projectiles in the unlikely event of a rapid decomposition.
-
Absorbent Bench Liners: Line the work surface within the fume hood with absorbent, disposable bench liners. This facilitates easy cleanup of any minor drips or spills and prevents contamination of the fume hood surface.
Personal Protective Equipment: Your Last and Most Personal Defense
The selection and correct use of PPE are paramount. Each component is chosen to mitigate a specific hazard associated with Azido(methoxy)methanone.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. For extended handling, consider a more robust glove material like butyl rubber or a laminate (e.g., SilverShield®) as the outer layer. | The primary route of exposure for many chemicals is skin absorption. Double-gloving provides an extra layer of protection against pinholes or tears. Nitrile offers good splash protection for many organic compounds. For more prolonged contact, a more chemically resistant glove is necessary. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield. | Azido(methoxy)methanone and its solutions can cause serious eye irritation.[1][2] Goggles provide a seal around the eyes to protect from splashes, while the face shield offers an additional layer of protection for the entire face from splashes and potential projectiles. |
| Body Protection | A flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants made of natural fibers (e.g., cotton). An additional chemical-resistant apron is recommended. | A flame-resistant lab coat provides protection against flash fires, a known hazard for flammable liquids.[2][5] Natural fibers are preferred over synthetic ones as they are less likely to melt and adhere to the skin in a fire. A chemical-resistant apron adds another layer of protection against spills. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects the feet from spills and falling objects. |
Donning and Doffing PPE: A Deliberate and Methodical Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Pre-Handling Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood and any other necessary engineering controls are functioning correctly.
-
Have spill cleanup materials readily accessible. For Azido(methoxy)methanone, this should include absorbent pads, and a container for hazardous waste.[6]
-
Never work alone when handling this compound.
-
-
Handling Azido(methoxy)methanone:
-
Don all required PPE as outlined in the donning workflow.
-
Perform all manipulations within a chemical fume hood with the sash at the lowest practical height and a blast shield in place.
-
Use non-sparking tools and avoid friction or impact. Do not use metal spatulas.[4]
-
Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with Azido(methoxy)methanone.
-
Doff PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Energetic Waste
Azido(methoxy)methanone and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all Azido(methoxy)methanone waste, including empty containers and contaminated materials, in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: Azido(methoxy)methanone".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending pickup by your institution's environmental health and safety department.
-
Do Not:
-
Pour Azido(methoxy)methanone waste down the drain.
-
Mix with other waste streams unless explicitly instructed to do so by a qualified chemist or safety professional.
-
Emergency Procedures: Preparedness is Key
In the event of an emergency, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Minor Spill (within a fume hood): If you are trained and equipped to do so, contain the spill with absorbent material. Place the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside a fume hood or a large volume): Evacuate the immediate area. Alert others and your supervisor. Contact your institution's emergency response team.
-
By adhering to these rigorous safety protocols, you can confidently and responsibly harness the synthetic utility of Azido(methoxy)methanone, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
- Dyke, J. M., Levita, G., Morris, A., Ogden, J. S., Dias, A. A., Algarra, M., Santos, J. P., Costa, M. L., Rodrigues, P., Andrade, M. M., & Barros, M. T. (2005). Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions of methyl azidoformate, ethyl azidoformate and 2-azido-N, N-dimethylacetamide by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. Chemistry (Weinheim an der Bergstrasse, Germany), 11(5), 1665–1676.
- Mack, D. J., & Friščić, T. (2020). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Accounts of Chemical Research, 53(1), 18-29.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4020482, Methyl 2-azidoacetate. Retrieved from [Link]
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Chemsrc. (2025, August 25). Methyl azidoacetate. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Tanida, H., & Teratake, S. (1969). Reaction of methyl azidoformate with norbornene. Canadian Journal of Chemistry, 47(23), 4367-4371.
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New Jersey Department of Health. (2004, August). Hazardous Substance Fact Sheet: Methyl Formate. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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- 6. Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions of methyl azidoformate, ethyl azidoformate and 2-azido-N, N-dimethylacetamide by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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